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  • Product: Penicillamine ethyl ester hydrochloride
  • CAS: 63474-90-8

Core Science & Biosynthesis

Foundational

Penicillamine Ethyl Ester Hydrochloride: Chemical Architecture, Synthesis, and Advanced Applications

Executive Summary Penicillamine ethyl ester hydrochloride (PEEH) is a highly specialized, structurally constrained amino acid derivative utilized extensively in medicinal chemistry and advanced organic synthesis. As an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Penicillamine ethyl ester hydrochloride (PEEH) is a highly specialized, structurally constrained amino acid derivative utilized extensively in medicinal chemistry and advanced organic synthesis. As an esterified derivative of D-penicillamine (β,β-dimethylcysteine), PEEH serves as a critical bifunctional building block. Its unique molecular architecture—featuring a sterically hindered sulfhydryl group, an ethyl ester, and a protonated primary amine—makes it an ideal precursor for synthesizing complex thiazoline heterocycles and highly lipophilic, brain-targeted antioxidant prodrugs. This whitepaper provides a comprehensive technical analysis of PEEH, detailing its physicochemical properties, standardized synthetic protocols, and mechanistic applications in modern drug development.

Chemical Structure and Physicochemical Profile

The core structure of PEEH consists of a carbon backbone heavily modified by gem-dimethyl groups adjacent to a thiol (-SH) moiety. These methyl groups provide significant steric hindrance, which kinetically protects the thiol from the rapid oxidative dimerization (disulfide formation) typically observed in unbranched cysteines.

Table 1: Physicochemical Properties of D-Penicillamine Ethyl Ester Hydrochloride

PropertyValue / Description
Chemical Name D-Penicillamine ethyl ester hydrochloride
CAS Number 63474-90-8[1]
Molecular Formula C₇H₁₅NO₂S • HCl (or C₇H₁₆ClNO₂S)[1]
Molecular Weight 213.73 g/mol [1]
Melting Point 159–162 °C[2]
Specific Rotation ([α]D) +5.1 (c = 1.01 in water)[2]
Appearance White to colorless long crystalline needles[2]
IR Signature (Carbonyl) ~1745 cm⁻¹ (Ester C=O stretch)[3]
Solubility Profile Highly soluble in water and ethanol; insoluble in diethyl ether and non-polar hydrocarbons[2].

Rationale for the Hydrochloride Salt Form

Expertise & Experience Insight: A common question in synthetic planning is why the hydrochloride salt of penicillamine ethyl ester is utilized rather than the free base. The free ester of penicillamine is inherently unstable; the unprotonated primary amine is highly nucleophilic and prone to intermolecular condensations, while the free thiol remains susceptible to oxidation.

By converting the amine to its hydrochloride salt, the nitrogen's lone pair is sequestered. This protonation drastically reduces the molecule's nucleophilicity, preventing auto-degradation and yielding a highly crystalline, easily purifiable solid[2]. Consequently, the hydrochloride salt ensures long-term shelf stability and stoichiometric precision during subsequent synthetic steps.

Standardized Synthesis Protocol: Thionyl Chloride-Mediated Esterification

The most robust method for synthesizing PEEH utilizes thionyl chloride (SOCl₂) in absolute ethanol[4].

Causality & Mechanism: Fischer esterification using externally supplied HCl gas is often slow and reversible. In contrast, SOCl₂ reacts with absolute ethanol to generate HCl gas in situ alongside ethyl chlorosulfite. More importantly, SOCl₂ acts as a potent dehydrating agent, chemically scavenging any trace water in the system. This strictly anhydrous environment drives the thermodynamic equilibrium entirely toward the ester product.

Step-by-Step Methodology
  • Solvent Preparation: Charge a dry, round-bottom flask with 10 mL of absolute ethanol per 2.6 mmol of D-penicillamine substrate. Cool the flask to 2°–8 °C using an ice-water bath[4].

  • Activation: Slowly add thionyl chloride (SOCl₂) dropwise to the chilled ethanol under continuous magnetic stirring. Caution: This step is exothermic and evolves noxious gases (SO₂, HCl); perform strictly in a fume hood.

  • Substrate Addition: Add D-penicillamine powder in small portions to the acidic ethanol solution to prevent sudden temperature spikes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 40°–78 °C for 1 to 4 hours, depending on the desired scale and conversion rate[4].

  • Isolation: Remove the volatiles (ethanol, residual HCl, and SO₂) in vacuo using a rotary evaporator.

  • Precipitation: Dissolve the resulting crude residue in a minimal volume of cold absolute ethanol. Induce crystallization by slowly layering cold diethyl ether into the solution[2].

  • Purification: Filter the precipitate under a vacuum and recrystallize from ethyl acetate to yield pure D-penicillamine ethyl ester hydrochloride as long needles (m.p. 159–160 °C)[2].

Self-Validating Checkpoints:

  • Visual: The reaction is complete when the initially suspended D-penicillamine fully dissolves into a clear solution.

  • Spectroscopic: Successful esterification is confirmed by the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the emergence of a sharp, intense ester C=O stretch at 1745 cm⁻¹ via IR spectroscopy[3].

Downstream Applications and Mechanistic Pathways

PEEH serves as a critical divergence point in organic synthesis, primarily splitting into two major application pathways: the formation of metal-chelating heterocycles and the development of neuroprotective prodrugs.

Synthesis of Thiazoline Derivatives

Because PEEH contains adjacent sulfhydryl and amine groups, it readily undergoes condensation reactions with imidates or thioamides to form 5,5-dimethyl-2-thiazoline-4-carboxylates[5]. For example, reacting PEEH with ethyl acetimidate hydrochloride in the presence of triethylamine (to liberate the free base in situ) yields substituted thiazolines[3],[5]. These heterocyclic compounds are vital ligands in coordination chemistry and serve as structural analogs in penicillin antibiotic research[6].

G D_Pen D-Penicillamine (Starting Material) Esterification Esterification (EtOH, SOCl₂, Reflux) D_Pen->Esterification PEEH Penicillamine Ethyl Ester HCl (Core Intermediate) Esterification->PEEH Condensation Condensation (Ethyl acetimidate / Et₃N) PEEH->Condensation Acetylation N-Acetylation (Acetic Anhydride / Base) PEEH->Acetylation Thiazoline Thiazoline Derivatives (Metal Chelators) Condensation->Thiazoline Prodrug N-Acetyl-PEE (Antioxidant Prodrug) Acetylation->Prodrug

Figure 1: Synthetic divergence of Penicillamine Ethyl Ester Hydrochloride into distinct therapeutic agents.

Brain-Targeted Antioxidant Prodrugs

In neurodegenerative disorders such as Parkinson's disease, the brain experiences severe oxidative stress accompanied by a dramatic decline in endogenous reduced glutathione (GSH)[4]. Native antioxidants often fail to cross the blood-brain barrier (BBB) due to their high polarity.

By subjecting PEEH to N-acetylation, researchers synthesize N-acetyl-penicillamine ethyl ester[4]. The ethyl ester modification masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity (LogP). This allows the prodrug to easily penetrate the BBB. Once inside the central nervous system, endogenous esterases cleave the ethyl ester to release the active antioxidant, which acts as a glutathione substitute to neutralize reactive oxygen species (ROS)[4].

MOA Prodrug N-Acetyl-PEE (High LogP) BBB Blood-Brain Barrier (Penetration) Prodrug->BBB Cleavage Esterase Cleavage (Releases Ethanol) BBB->Cleavage Active N-Acetyl-Penicillamine (Active Antioxidant) Cleavage->Active ROS ROS Neutralization (Neuroprotection) Active->ROS

Figure 2: Pharmacokinetic pathway of N-Acetyl-PEE crossing the BBB to neutralize ROS.

Analytical Characterization Standards

To ensure the scientific integrity of synthesized PEEH batches, the following analytical benchmarks should be met:

  • NMR Spectroscopy: The ¹H-NMR spectrum must exhibit the characteristic splitting pattern of the ethyl group (a triplet for the -CH₃ at ~1.3 ppm and a quartet for the -CH₂- at ~4.2 ppm), alongside two distinct singlets for the non-equivalent gem-dimethyl groups at the 3-position[5].

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should yield a prominent [M+H]⁺ peak at m/z 178, corresponding to the ionized free base of the ester[3].

References

  • [2] US2489894A - Penicillamine esters. Google Patents. Available at:

  • [1] Penicillamine ethyl ester hydrochloride - CAS 63474-90-8. Molaid. Available at: [Link]

  • [7] Ethyl (R)-2-amino-3-mercapto-3-methylbutanoate. PubChem - NIH. Available at:[Link]

  • [8] Chemistry of Penicillin. DOKUMEN.PUB. Available at: [Link]

  • [4] US5874468A - Brain targeted low molecular weight hydrophobic antioxidant compounds. Google Patents. Available at:

  • [3] Structure of a new 1,4-diphenyl-3H-2-benzopyran-3-one derivative. American Chemical Society (J. Chem. Eng. Data 1984, 29, 354-355). Available at:[Link]

  • [6] Syntheses in the Penicillin Field. Part IV. 2367. RSC Publishing. Available at:[Link]

  • [5] Synthesis and nuclear magnetic resonance study of 2-thiazolines. ResearchGate. Available at:[Link]

Sources

Exploratory

Penicillamine Ethyl Ester Hydrochloride: Molecular Weight, Aqueous Solubility, and Physicochemical Profiling in Drug Development

As a Senior Application Scientist navigating the synthesis of targeted therapeutics, mastering the physicochemical landscape of prodrug intermediates is paramount. D-Penicillamine is a well-documented heavy metal chelato...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the synthesis of targeted therapeutics, mastering the physicochemical landscape of prodrug intermediates is paramount. D-Penicillamine is a well-documented heavy metal chelator and immunosuppressant, but its highly polar, zwitterionic nature inherently restricts cellular permeability. To circumvent this, the molecule is often esterified.

Converting D-penicillamine to its ethyl ester increases lipophilicity, facilitating cellular penetration and serving as a critical intermediate for synthesizing complex thiazolidine prodrugs[1]. However, the free ester is prone to oxidative degradation and is difficult to handle. By isolating it as D-penicillamine ethyl ester hydrochloride , we engineer a stable, crystalline salt that maintains shelf stability, protects the reactive thiol group, and ensures high aqueous solubility for subsequent formulation or synthetic workflows.

This whitepaper deconstructs the molecular weight, aqueous solubility dynamics, and experimental handling of this vital compound.

Molecular Architecture and Weight Calculations

The precise molecular weight of an intermediate dictates the stoichiometric accuracy of downstream reactions. A miscalculation here propagates errors throughout the entire synthetic yield.

  • Chemical Formula: C7​H15​NO2​S⋅HCl (or C7​H16​ClNO2​S )

  • Exact Molecular Weight: 213.73 g/mol [2]

Mechanistic Causality: The parent compound, D-penicillamine ( C5​H11​NO2​S ), has a molecular weight of 149.21 g/mol . The esterification process adds an ethyl group, masking the carboxylic acid and adding a net mass of ~28 Da (yielding the free ester at 177.26 g/mol ). The subsequent addition of hydrochloric acid (+36.46 Da) protonates the primary amine. This transformation eliminates the zwitterionic character of the parent amino acid, replacing it with a stable cationic amine and a chloride counterion, which is the fundamental driver of its physical properties.

Aqueous Solubility Dynamics

The solubility profile of penicillamine ethyl ester hydrochloride is a textbook example of phase-directed molecular engineering.

While the free ester is highly lipophilic and exhibits extremely low water solubility[3], the hydrochloride salt is freely soluble in aqueous media. The protonated amine ( NH3+​ ) and chloride counterion ( Cl− ) form an ionic lattice in the solid state. Upon introduction to water, this lattice rapidly dissociates via strong ion-dipole interactions with water molecules.

This high aqueous solubility allows the compound to be easily dissolved in water for analytical procedures (e.g., polarimetry at c=1.01 in water) or for aqueous-phase synthetic steps[4]. Understanding this pH-dependent solubility shift is critical: at low pH, the compound is highly water-soluble; at a mildly basic pH (above the pKa of the amine), it reverts to the insoluble free ester, allowing for precise phase-transfer extractions.

Quantitative Data Presentation

To streamline formulation and synthetic planning, the core physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Penicillamine Ethyl Ester Hydrochloride

PropertyValueCausality / Significance
Nomenclature D-Penicillamine ethyl ester HClStandardized name for prodrug synthesis.
CAS Registry 63474-90-8 / 2225145-00-4Unique identifier for sourcing and compliance[2].
Molecular Formula C7​H16​ClNO2​S Includes the HCl salt necessary for stability.
Molecular Weight 213.73 g/mol Critical for exact stoichiometric calculations[2].
Aqueous Solubility High (Freely Soluble)Enabled by the protonated amine and chloride counterion[4].
Free Ester Solubility Low (Water), High (Organic)Dictates the need for pH-adjusted phase extractions[3].
Physical State Crystalline solid (long needles)Indicates high purity and a stable lattice structure[3].

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that the physical chemistry of the molecule actively confirms the success of the procedure.

Protocol 1: Phase-Transfer Conversion of Ester Hydrochloride to Free Ester

Purpose: To isolate the lipophilic free ester from the water-soluble hydrochloride salt for organic-phase reactions, as established in classical patent literature[3]. Self-Validation: The success of the neutralization is visually confirmed by the partitioning of the compound into the organic phase. If the pH is incorrect, the compound remains in the aqueous layer, yielding zero mass upon organic evaporation.

  • Aqueous Solvation: Dissolve 10.0 g of D-penicillamine ethyl ester hydrochloride in 50 mL of deionized water. Note: The salt will dissolve rapidly due to favorable ion-dipole interactions.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) under continuous stirring until the aqueous phase reaches a pH of 7.5 – 8.0.

    • Causality: The weak base deprotonates the amine ( NH3+​→NH2​ ). Effervescence ( CO2​ gas) will occur. The loss of the ionic charge drastically reduces aqueous solubility.

  • Phase Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 30 mL of chloroform ( CHCl3​ ).

    • Causality: The newly formed, uncharged free ester partitions preferentially into the lower, lipophilic chloroform layer[3].

  • Desiccation: Combine the organic extracts and dry over anhydrous sodium sulfate ( Na2​SO4​ ) to scavenge residual water micro-droplets.

  • Concentration: Filter the drying agent and evaporate the chloroform under reduced pressure to yield the free penicillamine ethyl ester.

Protocol 2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Purpose: To quantify the exact maximum solubility limit of the hydrochloride salt in aqueous media.

  • Saturation: Add D-penicillamine ethyl ester hydrochloride incrementally to 10 mL of HPLC-grade water in a sealed vial until a visible, undissolved solid pellet remains.

    • Self-Validation: The persistent presence of solid material confirms that the solution has reached thermodynamic saturation.

  • Equilibration: Agitate the vial on an orbital shaker at a constant 25°C for 24 hours to ensure equilibrium between the solid lattice and the solvated ions.

  • Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved salt, then carefully extract the supernatant.

  • Quantification: Dilute the supernatant volumetrically and analyze via HPLC using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore.

Mechanistic Visualization

The following diagram maps the logical flow of how the molecular architecture dictates the aqueous solubility of the compound.

G A Penicillamine Ethyl Ester HCl MW: 213.73 g/mol B Aqueous Media (H2O) A->B C Ion-Dipole Solvation (Cl- & NH3+) B->C D High Aqueous Solubility (Freely Soluble) C->D

Figure 1: Aqueous solvation mechanism of Penicillamine ethyl ester hydrochloride.

References

  • Molaid Chemical Database. "Penicillamine ethyl ester hydrochloride - CAS 63474-90-8 / 2225145-00-4." Molecular weight and physicochemical registry data.
  • US Patent 2489894A. "Penicillamine esters." Details the synthesis, crystallization, and phase-transfer extraction of penicillamine ester hydrochlorides.
  • US Patent 4239757A. "Thiazolidine prodrugs for the improved delivery of..." Discusses the use of penicillamine ethyl ester hydrochloride as a synthetic starting material for lipophilic prodrugs.
  • US Patent 2489894A (Alternate Citation). "Penicillamine esters." Further validation of the aqueous solubility and polarimetry of the hydrochloride salt.

Sources

Foundational

Intracellular uptake mechanisms of penicillamine ethyl ester hydrochloride

Title: Intracellular Uptake Mechanisms and Prodrug Kinetics of Penicillamine Ethyl Ester Hydrochloride: A Technical Guide Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Intracellular Uptake Mechanisms and Prodrug Kinetics of Penicillamine Ethyl Ester Hydrochloride: A Technical Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

D-penicillamine is a potent heavy metal chelator and reactive oxygen species (ROS) scavenger. However, its therapeutic efficacy is severely bottlenecked by its high hydrophilicity, which restricts its ability to cross the hydrophobic lipid bilayer of cell membranes. To circumvent this, penicillamine ethyl ester hydrochloride (PEE-HCl) was developed as a lipophilic prodrug[1]. This whitepaper dissects the physicochemical rationale behind PEE-HCl, the enzyme-driven "lock-in" mechanism responsible for its intracellular trapping[2], and provides a self-validating bioanalytical protocol for quantifying these pharmacokinetic events in vitro.

The Physicochemical Barrier of Native Penicillamine

To understand the necessity of the PEE-HCl prodrug, one must first analyze the physical chemistry of native D-penicillamine. At a physiological pH of 7.4, D-penicillamine exists primarily as a zwitterion. Its carboxyl group (-COOH, pKa ~1.8) is deprotonated and negatively charged, while its amino group (-NH2, pKa ~7.9) is protonated and positively charged.

This highly polar state results in a negative partition coefficient (LogP ~ -1.8), rendering passive transcellular diffusion thermodynamically highly unfavorable. Consequently, native penicillamine relies on inefficient paracellular transport or low-affinity carrier-mediated uptake, limiting its intracellular bioavailability for neutralizing cytosolic oxidative stress or chelating intracellular copper[1].

Prodrug Design: Penicillamine Ethyl Ester Hydrochloride

The prodrug strategy aims to transiently mask the problematic carboxylate charge. By reacting D-penicillamine with absolute ethanol and a catalyst (e.g., thionyl chloride), the carboxyl group is converted into an ethyl ester[3].

  • Why an Ethyl Ester? The ethyl ester strikes an optimal balance. It provides sufficient lipophilicity for rapid membrane partitioning. Crucially, upon intracellular cleavage, the byproduct is ethanol—a metabolically benign molecule—avoiding the severe toxicity associated with the methanol released by methyl ester prodrugs.

  • Why the Hydrochloride Salt? The free base of penicillamine ethyl ester is an unstable oil prone to rapid oxidation. Formulating it as a hydrochloride salt (PEE-HCl) yields a stable, highly water-soluble crystalline solid ideal for dosing[4]. Upon entering physiological fluids (pH 7.4), the salt dissociates, liberating the lipophilic free base necessary for membrane permeation.

Table 1: Comparative Physicochemical Properties & Pharmacokinetic Impact

PropertyNative D-PenicillaminePEE-HCl (Prodrug)Causality / Pharmacokinetic Impact
Molecular Weight 149.21 g/mol 213.72 g/mol (Salt)Small molecule size in both forms allows for unhindered cytosolic diffusion.
LogP (Octanol/Water) ~ -1.8 (Highly Hydrophilic)~ 0.8 (Lipophilic)Esterification increases LogP, shifting the molecule from membrane-impermeable to membrane-permeable.
Charge State (pH 7.4) Zwitterionic (Net Polar)Neutral (Free Base)Masking the carboxylate eliminates the negative charge, allowing passive diffusion across the lipid bilayer.
Aqueous Solubility HighVery High (as HCl salt)The HCl salt ensures the drug does not precipitate in the extracellular matrix or culture media before partitioning.

Mechanisms of Intracellular Uptake and Trapping

The cellular uptake of PEE-HCl relies on a biphasic, enzyme-driven gradient mechanism commonly referred to in prodrug design as the "lock-in" or intracellular trapping mechanism[5].

  • Transmembrane Flux (Passive Diffusion): The uncharged, lipophilic PEE free base partitions into the hydrophobic core of the cell membrane and diffuses into the cytosol following a concentration gradient.

  • Enzymatic Hydrolysis: Once inside the cytosol, PEE acts as a substrate for ubiquitous intracellular serine hydrolases, specifically carboxylesterases (CES1 and CES2). These enzymes catalyze a nucleophilic attack on the ester's carbonyl carbon, rapidly hydrolyzing the bond to release active D-penicillamine and ethanol[6].

  • Intracellular Trapping: The hydrolysis event unmasks the free carboxylate group. The resulting D-penicillamine immediately ionizes at the intracellular pH (~7.2). Because this active metabolite is highly polar and charged, it cannot diffuse back across the hydrophobic lipid bilayer. This unidirectional conversion continuously depletes intracellular PEE, maintaining a steep extracellular-to-intracellular concentration gradient that drives further prodrug uptake.

UptakeMechanism Extracellular Extracellular Space (PEE-HCl) Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane Dissociation & Partitioning Cytosol_Prodrug Intracellular Cytosol (Intact PEE) Membrane->Cytosol_Prodrug Transmembrane Flux Esterase Carboxylesterases (CES1/CES2) Cytosol_Prodrug->Esterase Substrate Binding ActiveDrug Active D-Penicillamine (Trapped / Lock-in) Esterase->ActiveDrug Hydrolysis (Releases Ethanol) ActiveDrug->Membrane Efflux Blocked (Hydrophilic)

Intracellular uptake and esterase-mediated trapping mechanism of PEE.

Experimental Methodologies: Validating the "Lock-In" Mechanism

As an application scientist, proving this mechanism requires a self-validating experimental design. You must uncouple cellular uptake from intracellular hydrolysis to prove that the accumulation is enzymatically driven rather than a result of spontaneous chemical degradation or non-specific binding.

The following LC-MS/MS workflow utilizes bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, as a negative control to validate the causality of the trapping mechanism.

Step-by-Step Protocol: In Vitro Cellular Uptake and Cleavage Assay

Step 1: Cell Culture & Preparation Seed HepG2 cells (chosen for their high basal CES1 expression) in 6-well plates at 1×106 cells/well. Allow 24 hours for adherence.

Step 2: Esterase Inhibition (The Self-Validating Control) Divide the plates into two cohorts: Vehicle Control and Inhibited. Pre-incubate the Inhibited cohort with 100 µM BNPP for 30 minutes.

  • Causality: BNPP covalently binds to the active site of serine hydrolases. If PEE conversion to D-penicillamine is halted in this group, it proves the mechanism is strictly enzymatic.

Step 3: Prodrug Incubation Dose all wells with 50 µM PEE-HCl dissolved in serum-free media (to prevent premature cleavage by serum esterases). Incubate at 37°C.

Step 4: Quenching & Cell Lysis (Critical Step) At predetermined time points (5, 15, 30, 60, 120 min), immediately aspirate the media and wash the cells three times with ice-cold PBS .

  • Causality: The severe temperature drop instantly rigidifies the lipid bilayer, halting any further passive influx or efflux of the prodrug. Immediately add 500 µL of 80% cold methanol to each well and scrape the cells.

  • Causality: Methanol instantly denatures intracellular proteins, quenching all residual esterase activity. Without this, the prodrug would continue to hydrolyze ex vivo in the sample tube, generating false-positive trapping data.

Step 5: Extraction and LC-MS/MS Quantification Centrifuge the lysates at 14,000 x g for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to LC vials. Quantify both intact PEE and free D-penicillamine using a validated LC-MS/MS method (employing a hydrophilic interaction liquid chromatography (HILIC) column to retain the highly polar D-penicillamine).

Expected Results: The uninhibited cohort will show a rapid intracellular depletion of PEE and a corresponding logarithmic accumulation of trapped D-penicillamine. The BNPP-inhibited cohort will show a plateau of intracellular PEE (equilibrium with extracellular media) but negligible D-penicillamine, validating the enzyme-dependent lock-in mechanism.

ExpWorkflow CellCulture 1. Cell Culture & Preparation (HepG2 / SH-SY5Y) Control 2. Esterase Inhibition Control (+ BNPP Pre-incubation) CellCulture->Control Incubation 3. PEE-HCl Incubation (Time-course: 0-120 min) CellCulture->Incubation Control->Incubation Lysis 4. Cold Washing & Cell Lysis (80% Cold MeOH to quench) Incubation->Lysis Extraction 5. Protein Precipitation & Analyte Extraction Lysis->Extraction LCMS 6. LC-MS/MS Quantification (PEE vs. D-Penicillamine) Extraction->LCMS DataAnalysis 7. Kinetic Modeling (Uptake & Cleavage Rates) LCMS->DataAnalysis

LC-MS/MS workflow for quantifying PEE uptake and intracellular hydrolysis.

Therapeutic Implications

By leveraging this esterase-driven trapping mechanism, PEE-HCl dramatically alters the pharmacokinetic profile of penicillamine. Instead of remaining in the extracellular fluid and being rapidly cleared by the kidneys, the drug is actively sequestered inside the cytoplasm. This is particularly vital for neurodegenerative diseases and ischemic brain injuries, where the prodrug can cross the blood-brain barrier and subsequently trap the antioxidant directly within neurons experiencing severe oxidative stress[3].

References

  • Source: US Patent 5,874,468 (Google Patents)
  • Source: US Patent 6,369,106 B1 (Google Patents)
  • A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity Source: RSC Publishing URL:[Link]

  • Intracellular Trapping of cycloSal-Pronucleotides: Modification of Prodrugs with Amino Acid Esters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: US Patent 2,489,894 A (Google Patents)

Sources

Protocols & Analytical Methods

Method

How to prepare penicillamine ethyl ester hydrochloride stock solutions for cell culture

Application Note: Preparation, Handling, and Quality Control of Penicillamine Ethyl Ester Hydrochloride Stock Solutions for In Vitro Cell Culture Introduction and Mechanistic Rationale Penicillamine ( β,β -dimethylcystei...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Quality Control of Penicillamine Ethyl Ester Hydrochloride Stock Solutions for In Vitro Cell Culture

Introduction and Mechanistic Rationale

Penicillamine ( β,β -dimethylcysteine) is a potent heavy metal chelator and reactive oxygen species (ROS) scavenger. However, in its free form, it exists as a zwitterion at physiological pH, which severely restricts its passive diffusion across hydrophobic lipid bilayers. To circumvent this pharmacokinetic limitation in cellular assays, researchers utilize Penicillamine Ethyl Ester Hydrochloride (PEE·HCl) [1].

By esterifying the carboxylic acid moiety, the molecule's lipophilicity is significantly enhanced, allowing it to bypass neutral amino acid transporters and enter the cell via passive diffusion. Once localized in the intracellular space, ubiquitous esterases hydrolyze the prodrug, releasing the active free penicillamine and a negligible, non-toxic amount of ethanol [2]. The hydrochloride salt form ensures that the compound remains highly soluble in aqueous environments prior to cellular application.

Mechanism PEE_Ext Penicillamine Ethyl Ester HCl (Extracellular Prodrug) Membrane Lipid Bilayer (Passive Diffusion) PEE_Ext->Membrane PEE_Int Penicillamine Ethyl Ester (Intracellular) Membrane->PEE_Int Esterase Intracellular Esterases (Hydrolysis) PEE_Int->Esterase Cleavage Pen_Free Free Penicillamine (Active Thiol) Esterase->Pen_Free Chelation Cu2+ / Heavy Metal Chelation Pen_Free->Chelation ROS ROS Scavenging (GSH Elevation) Pen_Free->ROS

Intracellular activation pathway of Penicillamine Ethyl Ester Hydrochloride.

Physicochemical Profiling & Causality in Solvent Selection

The free thiol (-SH) group on penicillamine is highly susceptible to auto-oxidation, forming inactive penicillamine disulfides [3]. This oxidation is catalyzed by dissolved oxygen and trace transition metals in aqueous buffers. Therefore, the choice of solvent and the atmospheric conditions during preparation dictate the biological viability of the stock solution.

Table 1: Solvent Comparison and Quantitative Preparation Metrics

ParameterAqueous Preparation (Ultrapure H₂O)Anhydrous DMSO Preparation
Max Recommended Stock 100 mM (21.37 mg/mL)100 mM (21.37 mg/mL)
Solubility Profile Highly Soluble (due to HCl salt)Soluble [4]
Oxidation Risk High (Requires deoxygenation)Low (If anhydrous)
Cellular Toxicity Risk None (Physiological)Moderate (Keep final DMSO < 0.1%)
Filtration Matrix PES or PVDF (0.22 µm)PTFE (0.22 µm)
Shelf Life (-80°C) 6 Months (Argon purged)12 - 24 Months [4]

Note: Molecular Weight of PEE·HCl is approximately 213.73 g/mol .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate causality-driven steps. Every action is designed to mitigate the hygroscopic nature of the hydrochloride salt and the oxidative vulnerability of the thiol group.

Protocol A: Preparation of 100 mM Aqueous Stock Solution

Use this protocol if your target cells are highly sensitive to DMSO toxicity.

  • Vial Equilibration (Critical): Remove the lyophilized PEE·HCl vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic HCl salt, introducing water and oxygen that rapidly degrade the powder.

  • Solvent Deoxygenation: Boil cell-culture grade ultrapure water for 10 minutes, then cool it rapidly while bubbling inert Argon or Nitrogen gas through the liquid for 15 minutes.

  • Dissolution: In a sterile biosafety cabinet, weigh 21.37 mg of PEE·HCl and transfer it to a sterile amber microcentrifuge tube. Add 1.0 mL of the deoxygenated water. Vortex gently until completely dissolved. Causality: Amber tubes protect the photosensitive thiol from UV/light-catalyzed degradation.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter through a 0.22 µm Polyethersulfone (PES) membrane into a new sterile tube.

  • Aliquoting and Purging: Divide the stock into 50 µL single-use aliquots. Before capping, gently blow Argon gas over the headspace of each tube to displace ambient oxygen.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

Protocol B: Preparation of 100 mM Anhydrous DMSO Stock Solution

Use this protocol for maximum shelf-life and stability, provided your final assay tolerates trace DMSO.

  • Equilibration: Equilibrate the PEE·HCl vial to room temperature as described above.

  • Dissolution: Add 1.0 mL of fresh, commercially sealed anhydrous DMSO (≥99.9% purity, water ≤0.005%) to 21.37 mg of PEE·HCl.

  • Filtration: Filter the solution using a 0.22 µm PTFE syringe filter. Causality: Standard PES or cellulose filters will melt or leach toxic polymers when exposed to pure DMSO, destroying the stock and killing your cell cultures.

  • Aliquoting: Create single-use aliquots, purge the headspace with Argon, and store at -80°C.

Workflow Weigh Equilibrate & Weigh (Prevent Condensation) Solvent Add Deoxygenated Water or Anhydrous DMSO Weigh->Solvent Filter Sterile Filtration (PES for H2O, PTFE for DMSO) Solvent->Filter Aliquot Single-Use Aliquots (Purge with Argon) Filter->Aliquot Store Flash Freeze Store at -80°C Aliquot->Store

Workflow for the preparation and preservation of PEE·HCl stock solutions.

Quality Control: The Self-Validating Thiol Assay

Because oxidized penicillamine ethyl ester (disulfide form) is biologically inert for metal chelation and ROS scavenging, researchers must validate the integrity of the stock solution prior to critical experiments [5].

Ellman’s Reagent (DTNB) Validation Step:

  • Dilute a 1 µL test aliquot of your 100 mM PEE·HCl stock into 999 µL of Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA). This yields a 100 µM test solution.

  • Add 10 µL of Ellman’s Reagent (DTNB, 4 mg/mL in reaction buffer).

  • Incubate at room temperature for 15 minutes.

  • Measure absorbance at 412 nm using a spectrophotometer.

  • Interpretation: Free thiols react with DTNB to release 2-nitro-5-thiobenzoate (TNB), producing a bright yellow color. If the solution remains clear, the stock has oxidized into disulfides and must be discarded.

Application in Cell Culture

When applying the stock to cell cultures (e.g., neurons, melanocytes, or hepatoma cell lines for Wilson's disease modeling):

  • Thawing: Thaw a single aliquot rapidly in a 37°C water bath immediately before use. Do not leave it sitting on ice for extended periods.

  • Dilution: Dilute the stock directly into pre-warmed culture media to achieve your final working concentration (typically 10 µM to 500 µM, depending on the cytotoxicity threshold of the specific cell line).

  • Discard: Discard any remaining stock in the thawed aliquot. Never freeze-thaw thiol-based compounds, as the structural stress and oxygen introduction will guarantee rapid disulfide formation.

References

  • US Patent 6,369,106 B1: Treatment of ischemic brain injuries with brain targeted anti oxidant compounds. Google Patents.
  • US Patent 5,874,468 A: Brain targeted low molecular weight hydrophobic antioxidant compounds. Google Patents.
  • USP 2025 : Penicillamine - Definition, Identification, Assay. TrungTamThuoc. Available at:[Link]

  • ResearchGate Discussion : How do you dissolve S-Nitroso-N-Acetyl-D,L-Penicillamine (SNAP) for cell culture use? ResearchGate. Available at:[Link]

Application

Application Note: S-Nitrosation Protocols for Penicillamine Ethyl Ester Hydrochloride (PEE·HCl)

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Synthesis, isolation, and validation of S-Nitroso-Penicillamine Ethyl Ester (SNPEE).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Synthesis, isolation, and validation of S-Nitroso-Penicillamine Ethyl Ester (SNPEE).

Introduction and Rationale

The development of reliable nitric oxide (NO) donors is critical for advancing cardiovascular therapies, antimicrobial coatings, and anti-thrombogenic medical devices[1]. While S-nitroso-N-acetylpenicillamine (SNAP) is the most widely utilized tertiary S-nitrosothiol (RSNO)[2], its acetylated amine limits downstream conjugation chemistries.

Penicillamine ethyl ester hydrochloride (PEE·HCl) offers a powerful alternative. The esterification of the carboxylic acid increases the molecule's lipophilicity, potentially enhancing cellular uptake. More importantly, PEE·HCl retains a free primary amine , providing an orthogonal functional group for targeted bioconjugation (e.g., NHS-ester coupling to polymer backbones or targeting peptides) without compromising the NO-donating tertiary thiol. This application note details the robust methodologies required to synthesize and isolate its S-nitrosated derivative, SNPEE.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I must emphasize that S-nitrosation is not merely a mixing of reagents; it is a highly sensitive equilibrium that demands strict environmental control. The protocols below are designed as self-validating systems based on the following mechanistic principles:

  • Chemoselectivity via pH Control: PEE·HCl contains two nucleophilic centers: the thiol (-SH) and the primary amine (-NH₂). If the amine reacts with the nitrosating agent, it undergoes irreversible diazotization (the Van Slyke reaction), destroying the molecule. To ensure >99% chemoselectivity for the thiol, the aqueous reaction must be conducted at a highly acidic pH (< 1.0)[3]. At this pH, the amine ( pKa​≈7.5 ) is completely protonated to NH3+​ , rendering it non-nucleophilic. The thiol, while also protonated, retains sufficient electron density to attack the nitrosonium ion ( NO+ )[3].

  • Prevention of Metal-Catalyzed Decomposition: RSNOs are highly susceptible to catalytic decomposition by trace transition metals, particularly copper ( Cu+ / Cu2+ )[4]. The mandatory inclusion of 0.1 mM EDTA chelates these adventitious ions. This ensures that any subsequent NO release is governed strictly by your intended experimental triggers (e.g., photolysis or thermal degradation) rather than reagent contamination.

  • Solubility-Driven Protocol Selection: SNAP readily precipitates from acidic water because its acetylated amine makes it neutrally charged[2]. In contrast, SNPEE·HCl remains a charged hydrochloride salt, making aqueous precipitation highly inefficient. To solve this, we provide two distinct workflows: an in situ aqueous method for immediate dosing, and a non-aqueous alkyl nitrite method for isolating the pure solid.

Mandatory Visualization: Mechanisms & Workflows

Mechanism NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation Acid Acidic Medium (H⁺) Acid->HNO2 NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus Dehydration (-H₂O) SNPEE SNPEE (S-Nitrosothiol) NO_plus->SNPEE Electrophilic Attack PEE PEE·HCl (Protonated Amine) PEE->SNPEE Thiol Nitrosation

Mechanistic pathway of acid-catalyzed S-nitrosation of PEE·HCl.

Workflow cluster_A Protocol A: Aqueous (In Situ) cluster_B Protocol B: Non-Aqueous (Isolation) Start Penicillamine Ethyl Ester HCl (PEE·HCl) A1 Dissolve in 1M HCl + 0.1mM EDTA Start->A1 B1 Dissolve in Anhydrous Methanol Start->B1 A2 Add equimolar NaNO₂ (Ice Bath) A1->A2 A3 Stir 30 min (Dark) A2->A3 A4 Aqueous SNPEE Solution A3->A4 Verify Verification: UV-Vis Spectroscopy (λmax = 340 nm, 590 nm) A4->Verify B2 Add 1.1 eq. tert-Butyl Nitrite B1->B2 B3 Stir 45 min at 4°C (Dark) B2->B3 B4 Precipitate with Cold Ether B3->B4 B5 Pure SNPEE·HCl Solid B4->B5 B5->Verify

Step-by-step experimental workflows for the synthesis and validation of SNPEE.

Quantitative Data & Reagent Preparation

Table 1: Reagent Quantities for 10 mmol Scale Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
PEE·HCl 213.731.02.137 gThiol Precursor
Sodium Nitrite ( NaNO2​ ) 69.001.00.690 gNitrosating Agent (Aqueous)
tert-Butyl Nitrite 103.121.11.31 mLNitrosating Agent (Non-Aqueous)
Hydrochloric Acid (1 M) 36.46Solvent20 mLAcid Catalyst & Amine Protector
EDTA 292.24Trace0.1 mM finalTransition Metal Chelator

Table 2: Spectroscopic Properties of SNPEE

ParameterValueAnalytical Significance
Primary Absorbance ( λmax​ ) ~340 nm nO​→π∗ electronic transition of the S-NO group[1].
Molar Absorptivity ( ϵ340​ ) ~1075 M−1cm−1 Used for precise quantification via the Beer-Lambert Law[1].
Secondary Absorbance ( λmax​ ) ~590 nm nN​→π∗ transition; confirms tertiary RSNO structure[5].
Visual Appearance Deep GreenRapid visual confirmation of successful S-nitrosation[2].

Experimental Protocols

Protocol A: In Situ Aqueous Synthesis (For Immediate Biological Application)

Use this protocol when SNPEE will be directly diluted into physiological buffers for cell culture or immediate NO-release assays.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2.137 g (10 mmol) of PEE·HCl in 20 mL of 1.0 M HCl containing 0.1 mM EDTA. Add a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath (4°C) and allow the solution to equilibrate for 5 minutes.

  • Light Exclusion: Wrap the reaction flask entirely in aluminum foil to prevent premature photolytic degradation of the S-NO bond[2].

  • Nitrosation: Dissolve 0.690 g (10 mmol) of NaNO2​ in 5 mL of deionized water. Add this solution dropwise to the stirring PEE·HCl solution over 5 minutes.

  • Incubation: Stir the mixture at 4°C in the dark for 30–45 minutes. The solution will turn a vibrant, deep green[2].

  • Neutralization (Crucial Step): Because the solution is highly acidic, it must be neutralized with 1.0 M NaOH or diluted into a high-capacity buffer (e.g., 10X PBS) immediately prior to biological use.

Protocol B: Non-Aqueous Synthesis (For Solid Isolation & Long-Term Storage)

Use this protocol to isolate pure SNPEE·HCl powder for analytical standards, polymer doping, or long-term storage.

  • Preparation: In a foil-wrapped 50 mL round-bottom flask, dissolve 2.137 g (10 mmol) of PEE·HCl in 15 mL of anhydrous methanol.

  • Nitrosation: While stirring at room temperature, inject 1.31 mL (11 mmol) of tert-butyl nitrite dropwise.

  • Incubation: Stir the reaction in the dark for 45 minutes. The methanol will transition from colorless to deep green.

  • Precipitation: Transfer the flask to an ice bath. Slowly add 30–40 mL of ice-cold anhydrous diethyl ether while stirring vigorously. The highly polar SNPEE·HCl will crash out of the non-polar solvent mixture as a green crystalline solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the crystals with three 10 mL aliquots of ice-cold diethyl ether to remove unreacted tert-butyl nitrite and tert-butanol byproducts.

  • Drying: Dry the crystals under a gentle stream of nitrogen gas or under high vacuum in the dark for 2 hours.

Verification and Storage

Spectroscopic Validation: To validate the success of either protocol, dissolve a small aliquot of the product in PBS (pH 7.4) containing 0.1 mM EDTA. Analyze the sample using UV-Vis spectroscopy. You must observe a sharp peak at ~340 nm and a broad, shallow peak at ~590 nm[5]. Use the molar absorptivity ( ϵ340​=1075M−1cm−1 ) to calculate the exact yield and purity of your synthesized batch[1].

Storage Conditions: Solid SNPEE·HCl should be stored in an amber or foil-wrapped glass vial, backfilled with argon or nitrogen, and kept at -20°C in a desiccator[5]. Under these conditions, the tertiary S-nitrosothiol remains stable for >6 months with minimal thermal decomposition.

References

  • Title: Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment Source: Scientific & Academic Publishing (sapub.org) URL: 2

  • Title: Enhancing Analytical Accuracy of Intravascular Electrochemical Oxygen Sensors via Nitric Oxide Release using S-Nitroso-N-acetyl-penicillamine (SNAP) Impregnated Catheter Tubing Source: National Institutes of Health (nih.gov) URL: 4

  • Title: Formation and Stability of a Nitric Oxide Donor: S-Nitroso-N-acetylpenicillamine Source: American Chemical Society (acs.org) URL: 3

  • Title: Reduction of Thrombosis and Bacterial Infection via Controlled Nitric Oxide (NO) Release from S-Nitroso-N-acetylpenicillamine (SNAP) Impregnated CarboSil Intravascular Catheters Source: National Institutes of Health (nih.gov) URL: 1

  • Title: Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings Source: National Institutes of Health (nih.gov) URL: 5

Sources

Method

Application Note: Penicillamine Ethyl Ester Hydrochloride Dosage and Administration in Animal Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Discipline: In Vivo Pharmacology, Neuropharmacology, and Metabolic Disorders Overview and Mechanistic Rationale Standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Discipline: In Vivo Pharmacology, Neuropharmacology, and Metabolic Disorders

Overview and Mechanistic Rationale

Standard D-penicillamine is a well-established copper chelator and antioxidant. However, at physiological pH, it exists as a highly hydrophilic zwitterion, which severely restricts its volume of distribution to extracellular fluids and limits its penetration across the blood-brain barrier (BBB).

Penicillamine ethyl ester hydrochloride (PEE-HCl) was developed to circumvent these pharmacokinetic limitations. By masking the free carboxylic acid group with an ethyl ester, the molecule's lipophilicity is drastically increased, transforming it into a highly permeable, brain-targeted prodrug[1]. The hydrochloride salt formulation ensures the compound remains stable as a crystalline solid and facilitates initial dissolution in aqueous vehicles[2].

Once PEE-HCl crosses the cell membrane or BBB via passive diffusion, ubiquitous intracellular esterases hydrolyze the ester bond. This cleavage releases the active penicillamine moiety directly into the intracellular space—where it can scavenge reactive oxygen species (ROS) or chelate heavy metals like copper—alongside a non-toxic ethanol byproduct[3]. This targeted delivery system is particularly critical for modeling neurodegenerative diseases (e.g., Parkinson's) and intracellular copper toxicosis (e.g., Wilson's disease)[4].

Mechanism of Action Diagram

MOA PEE Penicillamine Ethyl Ester HCl BBB Blood-Brain Barrier (Lipid Bilayer) PEE->BBB High Lipophilicity (Passive Diffusion) EST Intracellular Esterases BBB->EST Cellular Entry PEN Active Penicillamine EST->PEN Hydrolysis (- Ethanol) ACT ROS Scavenging & Cu2+ Chelation PEN->ACT Target Engagement

Figure 1: Mechanism of action and prodrug activation pathway of Penicillamine Ethyl Ester HCl.

Quantitative Dosage Parameters

The dosage of PEE-HCl depends heavily on the animal model and the target tissue. Because the ethyl ester significantly improves bioavailability, lower molar equivalents can often be used compared to standard D-penicillamine.

Table 1: Recommended Dosage and Administration Parameters for Animal Models

Species / StrainDisease ModelRouteDose RangeVehicleFrequency
Mice (C57BL/6) Parkinson's / Oxidative StressIP50 - 100 mg/kg3% DMSO in SalineDaily (7-14 days)
Mice (tx-j) Wilson's DiseaseOral / IP50 - 75 mg/kgSalineDaily (4-8 weeks)
Rats (Wistar/LEC) Ischemic Injury / Cu ToxicityIV / IP25 - 50 mg/kgSalineSingle or Daily

Note: A 100 mg/kg dose in mice has been validated to successfully cross the BBB and alter the oxidation state of brain cells (e.g., shifting the striatal GSH/GSSG ratio) without inducing systemic toxicity[1].

Experimental Workflows & Protocols

Workflow Visualization

Workflow W1 1. Weigh Penicillamine Ethyl Ester HCl W2 2. Dissolve in Vehicle (Saline or 3% DMSO) W1->W2 Prevent moisture exposure W3 3. Sterile Filter (0.22 µm) & Keep on Ice W2->W3 Ensure complete solvation W4 4. In Vivo Administration (IP or IV, 50-100 mg/kg) W3->W4 Prevent premature hydrolysis W5 5. Tissue Collection & Biochemical Assay W4->W5 Monitor target engagement

Figure 2: Step-by-step workflow for the preparation and in vivo administration of the compound.

Protocol 1: Vehicle Preparation (Self-Validating System)

Causality & Rationale: Esters are highly susceptible to base-catalyzed and spontaneous hydrolysis in aqueous environments. If the solution is prepared too far in advance or at an improper pH, the ester bond will cleave ex vivo, reverting the drug to impermeable D-penicillamine and nullifying the experiment.

  • Equilibration: Allow the PEE-HCl vial to equilibrate to room temperature inside a desiccator before opening. Why? The hydrochloride salt is hygroscopic; ambient moisture will degrade the powder over time.

  • Weighing: Weigh the required amount of PEE-HCl for immediate dosing. Do not prepare stock solutions for long-term storage.

  • Solvation:

    • For Neuroprotection Models (100 mg/kg): Add DMSO to achieve a final concentration of 3% v/v. This small amount of DMSO ensures complete solvation of the lipophilic ester without artificially disrupting the BBB[1].

    • For Systemic Models (50 mg/kg): Dissolve directly in sterile 0.9% NaCl (saline).

  • pH Verification: Ensure the solution pH is between 5.5 and 6.5. Do not use strong bases (e.g., NaOH) to neutralize the solution to pH 7.4 , as high pH rapidly accelerates ester hydrolysis.

  • Sterilization & Storage: Pass the solution through a 0.22 µm syringe filter. Immediately place the vial on ice. The solution must be injected within 1 hour of preparation.

Protocol 2: In Vivo Administration (Intraperitoneal)
  • Restraint & Site Prep: Secure the mouse using standard scruffing techniques. Swab the lower right quadrant of the abdomen with 70% ethanol.

  • Injection: Using a 27G to 30G needle, inject the prepared PEE-HCl solution at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Observation: Monitor the animal for 15 minutes post-injection. The release of intracellular ethanol upon prodrug cleavage is negligible and should not cause intoxication, but animals should be observed for standard injection-site distress[3].

  • Tissue Harvesting: At the experimental endpoint, euthanize the animal and rapidly dissect the target tissues (e.g., striatum, liver).

    • Critical Step: Tissues must be flash-frozen in liquid nitrogen immediately . Post-mortem esterase activity will continue to cleave any unreacted prodrug in the tissue, which will skew downstream LC-MS/MS pharmacokinetic quantification.

Trustworthiness and Protocol Validation

To ensure the protocol is functioning as a self-validating system, researchers must include proper biochemical readouts:

  • Validation of BBB Penetration: Perform LC-MS/MS on brain homogenates. You should detect both the intact prodrug (PEE) and the active metabolite (penicillamine).

  • Validation of Antioxidant Efficacy: Measure the ratio of endogenous reduced glutathione (GSH) to oxidized glutathione (GSSG) in the corpus striatum. Successful intracellular delivery of PEE-HCl will significantly elevate the GSH/GSSG ratio compared to vehicle controls[1].

  • Validation of Chelation: In Wilson's disease models (e.g., tx-j mice), perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the reduction of free intracellular copper in hepatic and neural tissues[4].

References

  • US Patent 5874468A: Brain targeted low molecular weight hydrophobic antioxidant compounds.
  • US Patent 6369106B1: Treatment of ischemic brain injuries with brain targeted anti oxidant compounds.
  • US Patent 2489894A: Penicillamine esters.
  • Synthesis and nuclear magnetic resonance study of 2-thiazolines: Relevance to the treatment of Wilson's disease.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing D-Penicillamine Ethyl Ester Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the yield of D-penicillamine ethyl ester hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the yield of D-penicillamine ethyl ester hydrochloride. Due to the high reactivity of the sulfhydryl (-SH) and amino (-NH2) groups, synthesizing this ester requires rigorous control over moisture, atmospheric oxygen, and solvent purity.

Below, you will find a mechanistic breakdown, a self-validating experimental protocol, and a targeted FAQ to help you resolve common synthetic bottlenecks.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis of D-penicillamine ethyl ester hydrochloride relies on an acid-catalyzed 1[1]. Because the reaction is an equilibrium process, the presence of even trace amounts of water will drive the reaction backward, hydrolyzing the ester back into the starting amino acid.

While classical methods involve bubbling 2[2], this approach is difficult to quantify and prone to moisture introduction. A more robust, field-proven method utilizes 3[3] reacting with absolute ethanol to generate anhydrous HCl in situ[4]. Furthermore, the free thiol group is highly susceptible to5[5]. Maintaining a highly acidic environment (forming the hydrochloride salt) protonates the amine, which reduces the propensity for side reactions.

Penicillamine_Esterification D_Pen D-Penicillamine (Free Thiol & Amine) Ester D-Penicillamine Ethyl Ester HCl (Target Product) D_Pen->Ester Esterification (Reflux) - H2O Disulfide Disulfide Dimer (Oxidation Byproduct) D_Pen->Disulfide O2 / Trace Metals Silica Contact Thiazolidine Thiazolidine Derivative (Ketone Adduct) D_Pen->Thiazolidine Acetone Impurities EtOH Absolute Ethanol + SOCl2 (Anhydrous HCl) EtOH->Ester Catalyst & Reactant Ester->D_Pen Hydrolysis (+ H2O)

Pathway of D-penicillamine esterification, showing the target synthesis and major side reactions.

Part 2: Step-by-Step Experimental Protocol

Method: In Situ Anhydrous HCl Generation via Thionyl Chloride

This protocol replaces external HCl gas with SOCl₂. SOCl₂ reacts with ethanol to form ethyl chlorosulfite, which decomposes into ethyl chloride, SO₂, and anhydrous HCl.

Step 1: Preparation of Anhydrous Ethanolic HCl

  • Equip a thoroughly flame-dried 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Add 50 mL of absolute ethanol (strictly <0.01% water) to the flask and cool to 0–5 °C in an ice-water bath.

  • Dropwise, add 2.0 equivalents of Thionyl Chloride (SOCl₂) over 30 minutes.

    • Causality: The reaction between SOCl₂ and ethanol is highly exothermic. Strict temperature control prevents the formation of diethyl ether (a dehydration byproduct) and ensures maximum HCl retention in the solvent[4].

    • Self-Validation: The controlled evolution of SO₂ gas bubbles serves as a visual confirmation of active anhydrous HCl generation.

Step 2: Addition of D-Penicillamine & Esterification

  • Once SOCl₂ addition is complete and gas evolution slows, add 1.0 equivalent of D-penicillamine powder in small portions to the chilled solution.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to a gentle reflux (approx. 40–70 °C) for 24 to 40 hours[4].

    • Self-Validation: Monitor the reaction via TLC (using a ninhydrin stain to detect the primary amine). The starting material spot (free D-penicillamine) should completely disappear before proceeding.

Step 3: Solvent Removal & Crystallization

  • Cool the reaction mixture to room temperature.

  • Remove the volatiles (ethanol, residual HCl) in vacuo using a rotary evaporator.

    • Causality: Do not exceed 40 °C during evaporation. Excessive heat during concentration can cause thermal degradation or racemization of the ester product.

  • Dissolve the resulting thick syrup in a minimal amount of absolute ethanol.

  • Add anhydrous diethyl ether dropwise until the solution becomes cloudy, then store at 4 °C overnight to induce crystallization[2].

Step 4: Isolation

  • Collect the long, needle-like crystals of D-penicillamine ethyl ester hydrochloride via vacuum filtration.

  • Wash the filter cake with cold anhydrous ether to remove trace organic impurities.

  • Dry under high vacuum to a constant weight.

Part 3: Troubleshooting Guide & FAQs

Q1: My yield is consistently below 40%, and the product is an intractable gum. What is happening? A: This is the most common issue and is almost always caused by water contamination shifting the Fischer esterification equilibrium backward[1]. If your absolute ethanol has absorbed atmospheric moisture, or if you utilized aqueous HCl, the ester will hydrolyze. The "gum" is typically a mixture of unreacted D-penicillamine, partially formed ester, and water. Solution: Switch strictly to the SOCl₂ in situ method and ensure all glassware is flame-dried and purged with nitrogen.

Q2: LC-MS shows a significant M-2 (or dimer) impurity. How do I prevent this? A: The free thiol group of D-penicillamine is highly susceptible to oxidation, forming a disulfide dimer. This is accelerated by oxygen, trace transition metals, and surprisingly, silica. A recent 2026 study demonstrated that into disulfides in the dark, with >95% oxidation occurring within 24 hours[6]. Solution:Never purify penicillamine esters via silica gel column chromatography. Always use crystallization. Additionally, sparge your reaction solvents with nitrogen to remove dissolved oxygen.

Q3: I see a +40 Da mass adduct in my final product. What is the source? A: This indicates the formation of a thiazolidine derivative. Penicillamine readily7 to form 5,5-dimethylthiazolidine-4-carboxylic acid derivatives[7]. A +40 Da adduct specifically corresponds to the condensation with acetone (addition of C₃H₆, loss of H₂O). Solution: Never use acetone to wash your glassware or as a co-solvent during this synthesis. Ensure all solvents are free of carbonyl impurities.

Part 4: Quantitative Data Summary

The table below summarizes expected yields based on specific variations in the synthetic workflow, highlighting the critical nature of atmospheric and purification controls.

Reaction MethodAcid CatalystWater ContentAtmospherePurification MethodTypical Yield (%)
Classical FischerBubbled HCl gasTrace (<0.5%)AmbientCrystallization40 - 45%
Classical FischerAqueous HClHighAmbientCrystallization< 10% (Hydrolysis)
In Situ GenerationSOCl₂ (2.0 eq)Strictly AnhydrousNitrogenSilica Column< 20% (Oxidation)
Optimized Protocol SOCl₂ (2.0 eq) Strictly Anhydrous Nitrogen Crystallization 75 - 85%
References
  • US2489894A - Penicillamine esters (Google Patents).
  • Acid to Ester - Common Conditions (Common Organic Chemistry).
  • Esterification - Alcohols and Carboxylic Acids (Chemguide).
  • US6369106B1 - Treatment of ischemic brain injuries with brain targeted anti oxidant compounds (Google Patents).
  • Syntheses in the Penicillin Field. Part IV (RSC Publishing).
  • Silica particles convert thiol-containing molecules to disulfides (ResearchGate, Jan 2026).
  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery (ACS Publications).

Sources

Optimization

Reducing cytotoxicity of penicillamine ethyl ester hydrochloride in mammalian cell lines

Technical Support Center: Mitigating Penicillamine Ethyl Ester Hydrochloride Cytotoxicity in Mammalian Cell Lines Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Penicillamine Ethyl Ester Hydrochloride Cytotoxicity in Mammalian Cell Lines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat Penicillamine Ethyl Ester Hydrochloride (PEE HCl) simply as a benign, membrane-permeable copper chelator. However, the esterification that improves its cellular uptake does not eliminate the core redox liabilities of the penicillamine moiety. The fundamental causality of its cytotoxicity is not off-target protein binding, but rather its behavior as a potent pro-oxidant in the presence of trace intracellular transition metals.

This guide provides field-proven, self-validating troubleshooting strategies to uncouple PEE HCl's chelating utility from its oxidative toxicity.

Diagnostic FAQs & Troubleshooting

Q1: Why does PEE HCl cause rapid cell death and morphological changes in my mammalian cultures within 24 hours, even at moderate doses (<200 µM)? A1: The cytotoxicity is driven by a metal-catalyzed oxidation event. When PEE HCl enters the cell, it chelates trace intracellular copper (Cu²⁺). This PEE-Cu complex undergoes rapid redox cycling, continuously reducing molecular oxygen to generate high levels of cytotoxic hydrogen peroxide (H₂O₂)[1]. This sudden spike in H₂O₂ overwhelms the cell's basal antioxidant defenses, leading to glutathione depletion, mitochondrial membrane depolarization, and activation of the Unfolded Protein Response (UPR)[2].

Q2: I tried supplementing my culture media with standard antioxidants like N-acetylcysteine (NAC) and Trolox, but viability only marginally improved. Why did this fail? A2: NAC and Trolox are stoichiometric scavengers—they are consumed 1:1 when neutralizing reactive oxygen species (ROS). Because the PEE-Cu complex acts as a catalyst, it continuously generates H₂O₂[3]. Stoichiometric antioxidants are rapidly depleted in this environment. To effectively rescue the cells, you must use a catalytic enzyme like Catalase , which decomposes H₂O₂ into water and oxygen continuously without being consumed. Co-treatment with Catalase has been shown to completely restore viability and neutralize oxidative stress where NAC fails[3].

Q3: If my experimental design precludes the use of Catalase (e.g., studying redox signaling), how else can I prevent PEE HCl-induced apoptosis? A3: If you cannot neutralize H₂O₂, you must block its conversion into more lethal radicals. H₂O₂ itself is relatively stable; its severe toxicity occurs when it reacts with intracellular labile iron (Fe²⁺) via the Fenton reaction, producing highly destructive hydroxyl radicals (•OH). By co-treating cells with the iron chelator Deferoxamine (DFO) , you sequester the redox-active iron, effectively halting the Fenton reaction and inhibiting PEE toxicity downstream of H₂O₂ generation[4].

Q4: Is there a way to precondition the cells to resist PEE HCl toxicity intrinsically, rather than adding rescue agents to the media? A4: Yes. You can pre-treat your cell lines with Zinc salts (e.g., Zinc sulfate) for 2–4 hours prior to PEE HCl exposure. Zinc acts as a potent transcriptional inducer of Metallothionein (MT1X) , an endogenous cysteine-rich protein[5]. MT1X tightly sequesters intracellular copper. By locking away the copper pool before PEE HCl is introduced, you prevent the formation of the redox-active PEE-Cu complex entirely, rescuing cell viability by up to 70%[5].

Quantitative Data Summary: Efficacy of Cytotoxicity Rescue Strategies

Treatment Condition (In Vitro Models)Mechanism of ActionIntracellular ROS LevelCell Viability (% of Control)
Control (Vehicle) Baseline homeostasisBaseline (1.0x)100%
PEE HCl (250 µM) + Cu Pro-oxidant redox cycling> 3.5x increase~15 - 20%
PEE HCl + Trolox (100 µM) Stoichiometric ROS scavenging~ 2.5x increase~26%
PEE HCl + NAC (5 mM) Thiol pool replenishment~ 2.1x increase~38%
PEE HCl + Zinc Pre-treatment MT1X induction / Cu sequestration~ 1.5x increase~55 - 70%
PEE HCl + Catalase (500 U/mL) Catalytic H₂O₂ decompositionBaseline (1.0x)~73 - 100%

(Data synthesized from established in vitro models of penicillamine-induced oxidative stress[5],[3].)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must include internal controls that validate the mechanism of action in real-time.

Protocol 1: Catalase Co-treatment for Catalytic H₂O₂ Neutralization

Objective: To confirm that PEE HCl toxicity in your specific cell line is H₂O₂-mediated and to establish a non-toxic working concentration.

  • Seed Cells: Plate mammalian cells (e.g., HEK293, HepG2) at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Prepare Solutions: Prepare fresh PEE HCl (100-250 µM) in culture media. Prepare Bovine Liver Catalase at 500 U/mL.

  • Self-Validating Treatment Matrix:

    • Group A (Negative Control): Media only. (Validates baseline health).

    • Group B (Toxicity Control): Media + PEE HCl. (Validates that PEE is actively inducing cytotoxicity).

    • Group C (Rescue Test): Media + PEE HCl + Catalase (500 U/mL).

    • Group D (Enzyme Control): Media + Catalase (500 U/mL). (Validates that Catalase itself is not altering viability).

  • Incubation & Readout: Incubate for 24 hours. Assess viability using an MTT or WST-8 assay.

  • Causality Check: If Group C viability equals Group A, but Group B is dead, you have definitively proven H₂O₂ is the sole mediator of toxicity in your system[1].

Protocol 2: Zinc Pre-conditioning for MT1X Induction

Objective: To intrinsically protect cells by sequestering the copper required for PEE HCl redox cycling.

  • Pre-treatment: Expose cells to 150 µM Zinc Sulfate (ZnSO₄) in serum-free media for exactly 2 to 4 hours[5]. (Note: Prolonged zinc exposure can be independently toxic).

  • Wash Step: Remove Zinc-containing media and wash cells gently with warm PBS to remove extracellular zinc.

  • Validation Step (Critical): Lyse a subset of wells and perform RT-qPCR for the MT1X gene. You must confirm >10-fold upregulation of MT1X mRNA compared to untreated cells to validate the mechanism[5].

  • Challenge: Add PEE HCl to the remaining wells in standard growth media.

  • Readout: Measure viability at 24h and 48h. Rescue in this cohort confirms that intracellular copper availability is the rate-limiting step for PEE HCl toxicity.

Mechanistic Pathway & Intervention Map

G PEE Penicillamine Ethyl Ester (PEE HCl) Complex PEE-Cu Complex (Redox Cycling) PEE->Complex Cu Intracellular Cu²⁺ Cu->Complex H2O2 Hydrogen Peroxide (H₂O₂) Complex->H2O2 Oxidation OH Hydroxyl Radical (•OH) H2O2->OH Fenton Rxn (Fe²⁺) Apoptosis Apoptosis / Cell Death H2O2->Apoptosis UPR Activation OH->Apoptosis Oxidative Stress Catalase Catalase Co-treatment Catalase->H2O2 Decomposes H₂O₂ DFO Deferoxamine (DFO) DFO->OH Chelates Fe²⁺ Zinc Zinc Pre-treatment (MT1X Induction) Zinc->Cu Sequesters Cu²⁺

Mechanism of PEE cytotoxicity via ROS generation and targeted intervention strategies.

References

  • [2] D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis. National Institutes of Health (NIH).2

  • [5] The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line. National Institutes of Health (NIH). 5

  • [3] Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients. Frontiers. 6

  • [4] D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress. National Institutes of Health (NIH).4

  • [1] Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. National Institutes of Health (NIH).1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chelation Efficacy of Penicillamine Ethyl Ester Hydrochloride vs. D-Penicillamine

For Researchers, Scientists, and Drug Development Professionals Executive Summary D-penicillamine has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-penicillamine has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its efficacy as a copper chelator is well-documented, yet its use is often tempered by a significant adverse effect profile. This has spurred research into derivatives that may offer an improved therapeutic window. Among these, Penicillamine Ethyl Ester Hydrochloride presents a promising modification. By converting the carboxyl group of D-penicillamine into an ethyl ester, the molecule's lipophilicity is increased, a change hypothesized to alter its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the chelation performance of Penicillamine Ethyl Ester Hydrochloride and its parent compound, D-penicillamine, based on available experimental data and theoretical considerations. We will delve into their mechanisms of action, compare their copper-binding characteristics, and present detailed experimental protocols for their direct evaluation, offering a critical resource for researchers in the field of chelation therapy and drug development.

Chemical and Mechanistic Foundations of Chelation

A fundamental understanding of the chemical properties of both compounds is crucial to appreciating their potential differences in chelation efficacy.

D-Penicillamine

D-penicillamine is a sulfhydryl-containing amino acid, a degradation product of penicillin, that has no antibiotic properties.[1] Its therapeutic effect as a chelator stems from its functional groups: a thiol (-SH), an amine (-NH2), and a carboxyl (-COOH) group, which can coordinate with metal ions. In the context of copper chelation, D-penicillamine is known to reduce cupric (Cu²⁺) ions to cuprous (Cu⁺) ions, while it is itself oxidized to form D-penicillamine disulfide.[2] This disulfide is a key component of the stable, mixed-valence copper cluster that is ultimately excreted.[2]

Penicillamine Ethyl Ester Hydrochloride

Penicillamine Ethyl Ester Hydrochloride is a derivative of D-penicillamine where the carboxylic acid group is esterified with ethanol. This modification is expected to increase the lipophilicity of the molecule. The hydrochloride salt form enhances its solubility in aqueous solutions for administration. The primary hypothesis behind this modification is that increased lipophilicity could lead to enhanced oral absorption and better penetration of cell membranes, potentially allowing for more effective chelation of intracellular copper.

Diagram: Chemical Structures

G cluster_0 D-Penicillamine cluster_1 Penicillamine Ethyl Ester Hydrochloride d_pen D-Penicillamine (Zwitterionic form) d_pen_struct pee_hcl Penicillamine Ethyl Ester HCl pee_hcl_struct

Caption: Chemical structures of D-Penicillamine and its ethyl ester derivative.

Comparative Analysis of Chelation Efficacy

A direct, head-to-head comparison of the chelation efficacy of Penicillamine Ethyl Ester Hydrochloride and D-penicillamine is not extensively documented in the literature. However, we can infer potential differences based on existing data for D-penicillamine and related ester derivatives.

In Vitro Copper Binding and Complex Formation

The stability of the metal-chelator complex is a critical determinant of efficacy. For D-penicillamine, the formation of a stable, excretable copper complex is a multi-step process involving the reduction of Cu(II) and the formation of a disulfide.[2] The resulting complex is a stable, mixed-valence copper cluster, specifically identified as [Cu(I)₈Cu(II)₆(D-penicillamine)₁₂Cl]⁵⁻.[2]

A study on tripodal derivatives of D-penicillamine, which included an ethyl ester derivative, provides some insight into how esterification might alter copper binding. This study found that the bulkier ethyl ester derivative exclusively forms a cluster complex with Cu(I) in the form of (Cu₂L₄)₂, whereas the corresponding amide derivative could also form a mononuclear complex.[3][4] This suggests that the ethyl ester modification may favor a different stoichiometry and structure of the copper complex. The increased lipophilicity of the ester derivative also resulted in lower water solubility.[3]

Pharmacokinetics: The Significance of Lipophilicity

The esterification of D-penicillamine is anticipated to increase its lipophilicity. This chemical alteration is significant for its potential in vivo performance.

  • Oral Bioavailability: D-penicillamine has an oral bioavailability of 40-70%, which can be significantly reduced by the presence of food, antacids, and iron supplements.[1][5] Increased lipophilicity in drug design is often a strategy to enhance absorption across the gastrointestinal tract. Therefore, it is plausible that Penicillamine Ethyl Ester may exhibit improved and more consistent oral bioavailability compared to its parent compound.

  • Tissue Distribution: Enhanced lipophilicity could also lead to better penetration of biological membranes, allowing the chelator to access and remove copper from intracellular compartments more effectively. This could be particularly advantageous in treating the neurological manifestations of Wilson's disease, where copper accumulates in the brain.

In Vivo Efficacy

In vivo studies in animal models of copper overload are the gold standard for evaluating the efficacy of a chelating agent. For D-penicillamine, numerous studies have demonstrated its ability to increase urinary copper excretion and reduce copper levels in tissues.[6][7] However, there is a lack of published in vivo studies directly comparing the copper-mobilizing effects of Penicillamine Ethyl Ester Hydrochloride with D-penicillamine. Such studies would be essential to confirm the hypothesized benefits of increased lipophilicity.

Quantitative Data Summary

The following table summarizes the available quantitative data for both compounds. It is important to note that data for Penicillamine Ethyl Ester Hydrochloride is limited and often inferred from related derivatives.

ParameterD-PenicillaminePenicillamine Ethyl Ester HydrochlorideReference(s)
Chemical Formula C₅H₁₁NO₂SC₇H₁₆ClNO₂SN/A
Molar Mass 149.21 g/mol 213.72 g/mol N/A
Oral Bioavailability 40-70%Not yet determined (hypothesized to be higher)[1][5]
Copper Complex Form Mixed-valence cluster: [Cu(I)₈Cu(II)₆(D-penicillamine)₁₂Cl]⁵⁻Likely forms a cluster complex, potentially (Cu₂L₂)₂ with Cu(I)[2][3][4]
In Vitro Chelation 1000 mg chelates approx. 200 mg of copperNot yet determined[2]
Relative Copper Binding Affinity Lower than trientine and 8-hydroxyquinolinesNot yet determined[8][9]

Experimental Protocols for Comparative Efficacy Assessment

To facilitate further research and a direct comparison, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Comparative Copper Chelation Assay (Spectrophotometric Method)

This protocol utilizes a competitive ligand-exchange reaction to determine the relative copper-binding affinity of the two chelators.

Principle: A colored copper-indicator complex is formed. The test chelator is then added, and the extent to which it displaces the indicator from the copper is measured by the decrease in absorbance.

Materials:

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Bathocuproinedisulfonic acid disodium salt (BCS) as the indicator

  • D-Penicillamine

  • Penicillamine Ethyl Ester Hydrochloride

  • HEPES buffer (pH 7.4)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 mM stock solution of BCS in deionized water.

    • Prepare 10 mM stock solutions of D-penicillamine and Penicillamine Ethyl Ester Hydrochloride in deionized water.

    • Prepare a series of dilutions of the test chelators (e.g., from 10 µM to 1 mM) in HEPES buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of HEPES buffer to each well.

    • Add 50 µL of the various concentrations of the test chelators to their respective wells. For control wells, add 50 µL of buffer.

    • Add 50 µL of the 1 mM CuSO₄ solution to all wells.

    • Incubate at room temperature for 10 minutes to allow for complex formation.

    • Add 50 µL of the 1 mM BCS solution to all wells.

    • Incubate for a further 5 minutes.

    • Measure the absorbance at 484 nm.

  • Data Analysis:

    • Calculate the percentage of copper chelated by the test compounds at each concentration relative to the control (no chelator).

    • Plot the percentage of chelation against the chelator concentration to determine the IC₅₀ (the concentration of chelator required to chelate 50% of the copper). A lower IC₅₀ indicates a higher binding affinity.

Diagram: In Vitro Chelation Assay Workflow

G start Start: Prepare Reagents prepare_solutions Prepare Stock Solutions: - CuSO4 - BCS (Indicator) - D-Penicillamine - Penicillamine Ethyl Ester HCl start->prepare_solutions dilute_chelators Create Serial Dilutions of Chelators prepare_solutions->dilute_chelators plate_setup Pipette Buffer, Chelators, and CuSO4 into 96-well Plate dilute_chelators->plate_setup incubate1 Incubate for 10 min (Chelator-Cu Complexation) plate_setup->incubate1 add_indicator Add BCS Indicator Solution incubate1->add_indicator incubate2 Incubate for 5 min add_indicator->incubate2 read_absorbance Measure Absorbance at 484 nm incubate2->read_absorbance analyze_data Calculate % Chelation and Determine IC50 read_absorbance->analyze_data end End: Compare Efficacy analyze_data->end

Caption: Workflow for the in vitro comparative copper chelation assay.

Protocol 2: In Vivo Efficacy in a Rodent Model of Copper Overload

Principle: To compare the ability of the two compounds to promote copper excretion and reduce tissue copper levels in a copper-loaded animal model.

Model: Long-Evans Cinnamon (LEC) rats, which have a genetic defect in copper metabolism similar to Wilson's disease, or Wistar rats loaded with a high-copper diet.

Procedure:

  • Induction of Copper Overload: House animals on a high-copper diet (e.g., 2000 ppm copper) for several weeks to induce copper accumulation in the liver and other tissues.

  • Treatment Groups:

    • Group 1: Copper-loaded + Vehicle control (e.g., saline) via oral gavage.

    • Group 2: Copper-loaded + D-penicillamine (e.g., 50 mg/kg/day) via oral gavage.

    • Group 3: Copper-loaded + Penicillamine Ethyl Ester Hydrochloride (equimolar dose to Group 2) via oral gavage.

  • Treatment Period: Administer treatments daily for a specified period (e.g., 4 weeks).

  • Sample Collection:

    • Collect 24-hour urine and feces at baseline and at weekly intervals to measure copper excretion.

    • At the end of the study, collect blood for serum ceruloplasmin and copper analysis.

    • Harvest tissues (liver, kidney, brain) for copper content analysis.

  • Analysis:

    • Measure copper concentrations in urine, feces, serum, and tissues using atomic absorption spectrophotometry or ICP-MS.

    • Analyze liver function tests (ALT, AST) from serum.

  • Data Evaluation:

    • Compare the cumulative urinary and fecal copper excretion between the treatment groups.

    • Compare the final copper concentrations in the liver, kidney, and brain between the groups.

    • Assess any differences in liver enzyme levels as an indicator of toxicity/efficacy.

Discussion and Future Perspectives

The esterification of D-penicillamine to its ethyl ester derivative represents a rational drug design approach to potentially improve upon a well-established but imperfect therapy. The hypothesized increase in lipophilicity could theoretically confer several advantages:

  • Enhanced Bioavailability: Potentially leading to lower and less frequent dosing.

  • Improved Tissue Penetration: This may be particularly beneficial for addressing the neurological symptoms of Wilson's disease by facilitating entry into the central nervous system.

  • Altered Complexation: The exclusive formation of a specific copper cluster, as suggested by studies on related derivatives, might influence the pharmacokinetics of the copper complex and its excretion pathway.

However, these potential benefits remain speculative without direct experimental evidence. It is also crucial to consider potential downsides. Increased lipophilicity could lead to greater accumulation in adipose tissue and potentially altered toxicity profiles. The stability of the ester in vivo (i.e., its susceptibility to hydrolysis back to D-penicillamine) is another critical factor that would determine whether it acts as a prodrug or as a distinct chelating entity.

Future research should prioritize head-to-head in vitro and in vivo studies as outlined in the protocols above. Such studies will be invaluable in determining if Penicillamine Ethyl Ester Hydrochloride can offer a tangible clinical advantage over D-penicillamine in the treatment of Wilson's disease and other conditions of metal overload.

Conclusion

While D-penicillamine remains a vital tool in chelation therapy, Penicillamine Ethyl Ester Hydrochloride emerges as a promising candidate for an improved therapeutic agent. Its increased lipophilicity suggests the potential for enhanced oral absorption and tissue distribution. However, the current body of evidence is insufficient to definitively claim superior efficacy. The provided experimental frameworks offer a clear path for the necessary research to elucidate the comparative performance of these two compounds. For drug development professionals and researchers, the exploration of such derivatives is a critical step towards creating safer and more effective treatments for disorders of metal metabolism.

References

  • Faller, P., et al. (2014). d-Penicillamine Tripodal Derivatives as Efficient Copper(I) Chelators. Inorganic Chemistry, 53(10), 5037-5046. [Link]

  • Faller, P., et al. (2014). D-Penicillamine tripodal derivatives as efficient copper(I) chelators. PubMed, 24766205. [Link]

  • McArdle, H. J., et al. (1990). A comparative study of the effects of penicillamine and trientine on the intestinal uptake of copper. Journal of Inorganic Biochemistry, 40(3), 229-236.
  • Belal, S., et al. (2011). Spectrophotometric Determination of Captopril and Penicillamine through the Use of Ligand Exchange Complexation Reactions. International Journal of Biomedical Science, 7(4), 289-294. [Link]

  • Sarkar, B., et al. (1977). A comparative study of in vitro and in vivo interaction of D-penicillamine and triethylenetetramine with copper. Proceedings of the Royal Society of Medicine, 70 Suppl 3, 13-18. [Link]

  • BenchChem. (2025). Efficacy of D-Penicillamine Disulfide in Copper Chelation: A Comparative Guide. BenchChem Technical Document.
  • Muller, T., et al. (2025). TDMQ20 as A Drug Candidate for Wilson's Disease: Comparison with D-Penicillamine, Trientine, and Tetrathiomolybdate In Vitro and In Mice. MDPI. [Link]

  • McArdle, H. J., et al. (1992). The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy. Journal of Laboratory and Clinical Medicine, 119(6), 744-750. [Link]

  • Belal, S., et al. (2011). Spectrophotometric Determination of Captopril and Penicillamine through the Use of Ligand Exchange Complexation Reactions. PubMed, 23675249. [Link]

  • Birker, P. J., & Freeman, H. C. (1977). Structure, properties, and function of a copper(I)-copper(II) complex of D-penicillamine: pentathallium(I) .mu.8-chloro-dodeca(D-penicillaminato)octacuprate(I)hexacuprate(II) n-hydrate. Journal of the American Chemical Society, 99(21), 6890-6899. [Link]

  • Muller, T., et al. (2025). TDMQ20 as A Drug Candidate for Wilson's Disease: Comparison with D-Penicillamine, Trientine, and Tetrathiomolybdate In Vitro and In Mice. Semantic Scholar. [Link]

  • Říha, M., et al. (2013). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. ResearchGate. [Link]

  • El-Didamony, A. M., et al. (2013). A New Spectrophotometric Method for Determination of Penicillamine in Pharmaceutical Formulation Using 1, 2-naphthoquine-4-sulfonate. Walsh Medical Media. [Link]

  • Karlíčková, J., et al. (2014). In vitro evaluation of copper-chelating properties of flavonoids. RSC Publishing. [Link]

  • Říha, M., et al. (2013). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. Scilit. [Link]

  • Osman, M. A., et al. (1983). Reduction in oral penicillamine absorption by food, antacid, and ferrous sulfate. PubMed, 6831093. [Link]

  • Ghosh, K., et al. (2016). Cu2+ selective chelators relieve copper-induced oxidative stress in vivo. PMC. [Link]

  • Sarkar, B., et al. (1977). A comparative study of in vitro and in vivo interaction of D-penicillamine and triethylenetetramine with copper. PubMed, 122660. [Link]

  • St-Pierre, M., et al. (2021). Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans. PMC. [Link]

  • Gaggelli, E., et al. (2017). Current Biomedical Use of Copper Chelation Therapy. PMC. [Link]

  • Dirksen, K., et al. (2023). Comparative review of copper-associated chronic hepatitis in dogs and Wilson disease in humans. PMC. [Link]

  • L-Finney, A., & Lutsenko, S. (2007). The signifcance of copper chelators in clinical and experimental application. ResearchGate. [Link]

  • Ahmed, I., & Iqbal, J. (2016). Solid State Synthesis and Characterization of Copper Penicillamine Complexes. ResearchGate. [Link]

  • EPA. (2016). Copper Protocol Cover Page January 27, 2016. EPA.gov. [Link]

  • Lowry, F. (2011). D-Penicillamine, Trientine Only Somewhat Effective in Wilson's Disease. Medscape. [Link]

  • Squitti, R., et al. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. [Link]

  • Brem, S., et al. (2005). Phase 2 trial of copper depletion and penicillamine as antiangiogenesis therapy of glioblastoma. PubMed, 15990412. [Link]

  • Liu, J., et al. (2016). Penicillamine for Wilson's disease. PMC. [Link]

  • Al-Ofi, A. H., et al. (2025). Copper Chelation by Penicillamine Protects Against Doxorubicin-Induced Cardiomyopathy by Suppressing FDX1-Mediated Cuproptosis. MDPI. [Link]

  • Wei, W., et al. (2012). Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. PLOS One. [Link]

  • Zhang, Y., et al. (2026). d-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease. RSC Publishing. [Link]

  • Bal, W., et al. (2018). binding properties of de-coppering drugs for the treatment of Wilson disease. α-Lipoic acid as a potential anti-copper agent. PMC. [Link]

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Comparative

In Vitro Efficacy of Penicillamine Ethyl Ester Hydrochloride vs. Trientine: A Comparative Guide for Copper Chelation

As drug development pivots toward highly targeted intracellular therapies, the comparative evaluation of copper chelators requires moving beyond simple binding affinities. This guide evaluates two distinct therapeutic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted intracellular therapies, the comparative evaluation of copper chelators requires moving beyond simple binding affinities. This guide evaluates two distinct therapeutic modalities: Trientine (TETA) , a classical hydrophilic polyamine, and Penicillamine ethyl ester hydrochloride (PEE-HCl) , a lipophilic prodrug.

Designed for researchers and assay development scientists, this guide dissects their mechanistic divergence and provides self-validating in vitro protocols to objectively quantify their performance.

Mechanistic Divergence: Prodrug vs. Polyamine

To design an effective in vitro assay, one must first understand the structural causality dictating how these molecules behave in a cellular environment.

Trientine is a polyamine-like chelator. It utilizes four constituent nitrogen atoms to form a highly stable, planar ring complex with divalent copper (Cu²⁺) [1]. Because it is highly hydrophilic and positively charged at physiological pH, Trientine exhibits poor passive diffusion across lipid bilayers. Its primary utility lies in extracellular and systemic copper clearance.

Penicillamine ethyl ester hydrochloride (PEE-HCl) represents a targeted intracellular delivery strategy. Standard penicillamine contains a carboxylic acid group that ionizes at pH 7.4, restricting cellular entry. By masking this charge via esterification, PEE-HCl achieves a high partition coefficient (LogP), allowing rapid passive diffusion across the cell membrane [2]. Once in the cytosol, ubiquitous non-specific esterases hydrolyze the ethyl ester. This reveals the charged carboxylate, trapping the active penicillamine moiety inside the cell—a phenomenon known as the "sink effect." The exposed sulfhydryl (-SH) and amine (-NH₂) groups then neutralize intracellular copper and quench reactive oxygen species (ROS).

G cluster_ext Extracellular Environment cluster_int Intracellular Environment (Cytosol) Trientine Trientine (TETA) Polyamine Chelator Cu_Ext Extracellular Cu(II) Trientine->Cu_Ext Chelates (4N planar) PEE PEE-HCl (Lipophilic Prodrug) Esterase Intracellular Esterases PEE->Esterase Passive Diffusion (High LogP) Penicillamine Active Penicillamine (-SH, -NH2 exposed) Esterase->Penicillamine Hydrolysis (Activation) Cu_Int Intracellular Cu(I/II) Penicillamine->Cu_Int Chelates ROS Oxidative Stress (ROS) Penicillamine->ROS Quenches Cu_Int->ROS Fenton Rxn

Diagram 1: Mechanistic pathways of PEE-HCl cellular uptake versus extracellular Trientine chelation.

Quantitative Comparison Profile

The following table synthesizes the physicochemical and in vitro performance metrics of both chelators, providing a baseline for expected experimental outcomes.

ParameterPenicillamine Ethyl Ester HCl (PEE-HCl)Trientine (TETA)Biological Implication
Molecular Class Thiol-based amino acid esterPolyamineDictates coordination chemistry and membrane interaction.
Primary Chelation Sites -SH, -NH₂, -COOH (post-hydrolysis)Four secondary/primary aminesTrientine forms rigid planar rings; PEE-HCl forms flexible mixed complexes.
Lipophilicity (LogP) High (Prodrug form)Low (Highly hydrophilic)PEE-HCl easily penetrates cell membranes; Trientine is restricted.
Intracellular Target Access ExcellentPoorPEE-HCl neutralizes cytosolic Cu; Trientine acts almost exclusively extracellularly.
Activation Requirement Intracellular esterasesNone (Direct acting)PEE-HCl is trapped inside cells post-cleavage, amplifying local efficacy.

Self-Validating Experimental Protocols

To objectively compare these compounds, the experimental design must isolate intracellular chelation from extracellular binding. The following protocols are engineered with built-in causality and self-validating controls.

Protocol 1: Intracellular Copper Depletion & ROS Quenching (Cell-Based)

This workflow utilizes HepG2 (hepatocellular carcinoma) cells to model hepatic copper overload.

  • Step 1: Copper Loading with Ascorbate

    • Action: Incubate HepG2 cells with 100 µM CuSO₄ and 1 mM Ascorbic Acid for 24 hours.

    • Causality: Ascorbic acid reduces extracellular Cu(II) to Cu(I). Cu(I) is the specific substrate for the high-affinity copper transporter 1 (Ctr1), ensuring rapid, physiologically relevant intracellular copper overload.

  • Step 2: Extracellular Washout

    • Action: Wash cells 3x with PBS containing 1 mM EDTA, followed by 2x washes with standard PBS.

    • Causality: EDTA strips residual copper bound to the outer leaflet of the cell membrane. This guarantees that subsequent measurements reflect strictly intracellular chelation, preventing false positives from extracellular binding.

  • Step 3: The Self-Validating Esterase Control

    • Action: Split the cohort. Pre-treat the control group with 100 µM Bis-p-nitrophenyl phosphate (BNPP) for 2 hours prior to chelator addition.

    • Causality: BNPP is a broad-spectrum esterase inhibitor. If PEE-HCl's efficacy relies on esterase-mediated cleavage to trap the active moiety inside the cell, BNPP pre-treatment will drastically reduce its intracellular copper depletion rate. This internal negative control validates the prodrug mechanism.

  • Step 4: Chelator Administration

    • Action: Treat cells with equimolar concentrations (50 µM) of PEE-HCl or Trientine for 12 hours.

  • Step 5: ICP-MS Quantification

    • Action: Lyse cells in 70% HNO₃ and quantify ⁶³Cu via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), normalized to total protein (BCA assay).

    • Causality: ICP-MS provides the parts-per-trillion sensitivity required to accurately detect subtle shifts in intracellular metallomics.

Workflow Step1 1. Seed HepG2 Cells & Induce Copper Overload (CuSO4 + Ascorbate) Step2 2. Wash Cells Thoroughly (Removes Extracellular Cu) Step1->Step2 Split1 Esterase Validation Step2->Split1 Control Pre-treat with BNPP (Esterase Inhibitor) Split1->Control Negative Control Test Standard Media (Active Esterases) Split1->Test Experimental Step3 3. Treat with Chelators (PEE-HCl vs. Trientine) Control->Step3 Test->Step3 Read1 ICP-MS (Intracellular Cu) Step3->Read1 Read2 DCFDA Assay (ROS Levels) Step3->Read2

Diagram 2: Self-validating in vitro workflow for assessing intracellular copper depletion efficacy.

Protocol 2: Cell-Free Spectrophotometric Affinity Assay

To ensure that differences observed in Protocol 1 are due to cellular pharmacokinetics (membrane permeability) rather than a lack of inherent binding affinity, a cell-free baseline must be established [3].

  • Step 1: Reagent Setup

    • Action: Prepare a 50 µM solution of Bathocuproine disulfonate (BCS) and 25 µM Cu(I) in a HEPES buffer (pH 7.4).

    • Causality: BCS forms a highly specific, optically active complex with Cu(I) that absorbs at 483 nm.

  • Step 2: Competitive Chelation

    • Action: Introduce varying concentrations (10–100 µM) of pre-hydrolyzed PEE-HCl (treated briefly with NaOH to simulate esterase cleavage) and Trientine.

  • Step 3: Measurement

    • Action: Measure the decrease in absorbance at 483 nm.

    • Causality: A drop in absorbance indicates that the test chelator has successfully stripped Cu(I) from the BCS complex, allowing for the calculation of the ER₅₀ (concentration required to reduce the BCS-Cu complex by 50%).

Data Interpretation & Development Outlook

When executing these protocols, expect Trientine to perform exceptionally well in Protocol 2 (Cell-Free), often matching or exceeding the raw thermodynamic affinity of penicillamine derivatives. However, in Protocol 1 (Cell-Based), PEE-HCl will demonstrate superior intracellular copper depletion and ROS quenching .

The inclusion of the BNPP esterase inhibitor step is critical: if PEE-HCl fails to outperform Trientine in the BNPP-treated cohort, you have successfully proven that PEE-HCl's efficacy is entirely dependent on its prodrug mechanism and subsequent intracellular trapping. This level of rigorous, mechanistic validation is essential for advancing chelators through the preclinical pipeline.

References

  • European Medicines Agency. (2019). Cufence (Trientine dihydrochloride) Summary of Product Characteristics. Europa.eu.[Link]

  • Offen, D., et al. (1996). Brain targeted low molecular weight hydrophobic antioxidant compounds. US Patent 5874468A.
  • Mladěnka, P., et al. (2014). In vitro evaluation of copper-chelating properties of flavonoids. Free Radical Biology and Medicine. PubMed.[Link]

Validation

A Senior Application Scientist's Guide to the Reproducibility of Colorimetric Assays for Penicillamine Ethyl Ester Hydrochloride

For researchers and drug development professionals, the accurate and reproducible quantification of active pharmaceutical ingredients is paramount. This guide provides an in-depth comparison of common colorimetric assays...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate and reproducible quantification of active pharmaceutical ingredients is paramount. This guide provides an in-depth comparison of common colorimetric assays for the determination of penicillamine ethyl ester hydrochloride, a thiol-containing compound. We will delve into the experimental nuances that govern the reproducibility of these methods, offering insights to help you select and optimize the most suitable assay for your application.

Introduction to Penicillamine and the Importance of Quantification

Penicillamine, a chelating agent and a metabolite of penicillin, is utilized in the treatment of Wilson's disease and rheumatoid arthritis. Its therapeutic efficacy is intrinsically linked to its concentration, making the development of reliable quantification methods a critical aspect of pharmaceutical quality control and research. Colorimetric assays, due to their simplicity, cost-effectiveness, and potential for high-throughput screening, are often the methods of choice for this purpose. However, the reproducibility of these assays can be influenced by a multitude of factors. This guide will explore and compare several common colorimetric methods for penicillamine, with a focus on the chemical principles that underpin their reproducibility.

Comparative Analysis of Key Colorimetric Assays

The following sections detail the most prevalent colorimetric assays for penicillamine quantification, discussing their mechanisms, protocols, and the critical parameters that influence their reproducibility.

Ellman's Reagent (DTNB): The Gold Standard for Thiol Quantification

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a widely used chromogenic chemical for quantifying thiol groups.[1] The assay's foundation lies in a thiol-disulfide exchange reaction. DTNB reacts with a free thiol group, cleaving the disulfide bond to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). The TNB²⁻ anion exhibits a characteristic yellow color with a maximum absorbance at 412 nm.[1][2]

The reaction between DTNB and a thiol (R-SH), such as penicillamine ethyl ester hydrochloride, is rapid and stoichiometric. For every mole of thiol, one mole of TNB²⁻ is released, allowing for direct quantification based on the absorbance of the solution.[1]

Ellmans_Assay cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_measurement Measurement prep_buffer Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0) prep_dtnb Dissolve 4 mg DTNB in 1 mL Buffer prep_buffer->prep_dtnb mix Mix Sample, Buffer, and DTNB Solution prep_dtnb->mix prep_sample Prepare Penicillamine Ethyl Ester HCl Solution prep_sample->mix incubate Incubate at Room Temperature for 15 min mix->incubate measure Measure Absorbance at 412 nm incubate->measure blank Prepare Blank (Buffer + DTNB) blank->measure

Caption: Workflow for Ellman's Reagent (DTNB) Assay.

  • pH: The reaction is highly pH-dependent, with optimal results typically achieved at a pH of around 8.0.[3] Deviations can affect the ionization of the thiol and the stability of the TNB²⁻ chromophore.

  • Reagent Stability: DTNB solutions can be susceptible to hydrolysis at elevated temperatures and pH values greater than 7.[4] Freshly prepared solutions are recommended for optimal reproducibility.

  • Oxygen Exposure: The thiol group of penicillamine is susceptible to oxidation.[5] Performing the assay under conditions that minimize air exposure can enhance reproducibility.

  • Interfering Substances: Other thiol-containing compounds in the sample matrix can react with DTNB, leading to overestimation.[3]

NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole): A Sensitive Fluorogenic and Chromogenic Reagent

NBD-Cl is a versatile reagent that reacts with primary and secondary amines, as well as thiols, to produce colored or fluorescent adducts.[6] For penicillamine, the reaction in an alkaline medium (pH 10.5) results in a deep brown-purple adduct with a maximum absorption at 468 nm.[7][8]

The reaction involves the nucleophilic attack of the thiol group of penicillamine on the electron-deficient aromatic ring of NBD-Cl, leading to the formation of a stable, colored product.

NBDCl_Assay cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_measurement Measurement prep_buffer Prepare Alkaline Buffer (pH 10.5) mix Mix Sample, Buffer, and NBD-Cl Solution prep_buffer->mix prep_nbdcl Prepare NBD-Cl Solution prep_nbdcl->mix prep_sample Prepare Penicillamine Ethyl Ester HCl Solution prep_sample->mix incubate Incubate at a Specified Temperature and Time mix->incubate measure Measure Absorbance at 468 nm incubate->measure blank Prepare Reagent Blank blank->measure

Caption: Workflow for the NBD-Cl Assay.

  • pH Control: Strict control of the alkaline pH is crucial for the reaction to proceed optimally and for the stability of the colored adduct.

  • Reaction Time and Temperature: The kinetics of the reaction are influenced by time and temperature, which must be precisely controlled for consistent results.

  • Reagent Concentration: The concentration of NBD-Cl should be in excess to ensure complete reaction with the thiol.

  • Specificity: NBD-Cl can also react with amines, which could be a source of interference if present in the sample matrix.

Ninhydrin-Based Assays: A Classic Approach for Amino Acids

Ninhydrin reacts with the primary amino group of penicillamine to form a colored product known as Ruhemann's purple, which absorbs maximally around 570 nm.[9] This reaction is a cornerstone of amino acid analysis.

The reaction of ninhydrin with primary amino groups is a complex, multi-step process involving condensation, decarboxylation, and the formation of a diketohydrindylidene-diketohydrindamine adduct.

Ninhydrin_Assay cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_measurement Measurement prep_ninhydrin Prepare Ninhydrin Reagent mix Mix Sample and Ninhydrin Reagent prep_ninhydrin->mix prep_sample Prepare Penicillamine Ethyl Ester HCl Solution prep_sample->mix heat Heat in a Boiling Water Bath mix->heat cool Cool to Room Temperature heat->cool dilute Add Dilution Solvent cool->dilute measure Measure Absorbance at ~570 nm dilute->measure blank Prepare Reagent Blank blank->measure

Caption: Workflow for the Ninhydrin Assay.

  • Heating Time and Temperature: The color development is highly dependent on the heating step. Precise control of both time and temperature is critical for reproducible results.

  • pH: The reaction is typically carried out in a buffered solution to maintain a consistent pH.

  • Reducing Agents: The presence of reducing agents can interfere with the reaction.

  • Ammonia Contamination: Ammonia can react with ninhydrin and should be avoided.

Performance Comparison of Colorimetric Assays for Penicillamine

The following table summarizes the performance characteristics of the discussed colorimetric assays based on available literature for penicillamine. While specific data for penicillamine ethyl ester hydrochloride is limited, these values provide a strong basis for comparison.

Assay MethodChromogenic Agentλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Key Reproducibility Factors
Ellman's Assay DTNB412VariesVariesVariespH, Reagent Stability, Oxygen Exposure
NBD-Cl Assay NBD-Cl4681 - 15[7][8]0.11[7][8]0.38[7][8]pH, Reaction Time & Temperature, Reagent Purity
Ninhydrin Assay Ninhydrin~5705 - 30[9]--Heating Time & Temperature, pH, Ammonia Contamination
2,6-DCPIP Assay 2,6-Dichlorophenolindophenol6100.005 - 0.100 ppm--Reaction Time, Stoichiometry
Fe(III) Complexation Ferric Chloride645---pH, Stabilizing Agent (e.g., KCN), Heating
Ru(III) Complexation Ruthenium(III) Chloride5450.099 - 1.399--pH, Reaction Time, Reagent Concentration

Expert Recommendations for Assay Selection and Optimization

The choice of a colorimetric assay for penicillamine ethyl ester hydrochloride should be guided by the specific requirements of the application, including the desired sensitivity, the sample matrix, and the available instrumentation.

  • For High Specificity to Thiols: Ellman's assay is the preferred method due to its high specificity for the sulfhydryl group. However, careful control of pH and minimization of oxygen exposure are critical for achieving high reproducibility.

  • For High Sensitivity: The NBD-Cl assay offers excellent sensitivity with a low limit of detection.[7][8] Researchers must meticulously optimize and control the reaction conditions (pH, time, and temperature) to ensure reproducible results.

  • For Simplicity and General Amino Acid Quantification: The Ninhydrin assay is a straightforward method, but it is not specific to the thiol group and will react with the primary amine. Its reproducibility is heavily reliant on the precise execution of the heating step.

To enhance the reproducibility of any of these assays, the following practices are universally recommended:

  • Method Validation: A thorough method validation according to ICH guidelines (including specificity, linearity, range, accuracy, precision, and robustness) is essential for any quantitative assay used in a regulated environment.

  • High-Purity Reagents: The use of high-purity water and analytical grade reagents is fundamental to minimizing background noise and ensuring consistent reaction chemistry.

  • Consistent Environmental Conditions: Maintaining consistent laboratory temperature and humidity can reduce variability in reaction rates and reagent stability.

  • Automated Liquid Handling: For high-throughput applications, the use of automated liquid handlers can significantly improve the precision and reproducibility of the assay by minimizing pipetting errors.

By understanding the underlying chemistry and the critical parameters that influence each assay, researchers can confidently select and optimize a colorimetric method for the reproducible quantification of penicillamine ethyl ester hydrochloride, ensuring the integrity and reliability of their results.

References

  • Elbashir, A. A., & Alfadil, A. A. B. (2013). Development and Validation of Spectrophotometric Method for Determination of Penicillamine (PA) in Pharmaceutical Formulation Using 4-Choro-Nitrobenzo-2-Oxa-1, 3-Diazol (NBD-CL). World Journal of Analytical Chemistry, 1(2), 18-22. [Link]

  • Pal, P. R. (1959). Colorimetric Estimation of Penicillamine. Journal of Biological Chemistry, 234(3), 618-619. [Link]

  • Beales, D., Finch, R., McLean, A. E., Smith, M., & Wilson, I. D. (1981). Determination of penicillamine and other thiols by combined high-performance liquid chromatography and post-column reaction with Ellman's reagent: application to human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 226(2), 498-503. [Link]

  • Elbashir, A. A., & Alfadil, A. A. B. (2013). Development and Validation of Spectrophotometric Method for Determination of Penicillamine (PA) in Pharmaceutical Formulation Using 4-Choro-Nitrobenzo-2-Oxa-1, 3-Diazol (NBD-CL). Science and Education Publishing. [Link]

  • Singh, R., & Rawat, B. S. (2009). Analytical and preparative enantioseparation of DL-penicillamine and DL-cysteine by high-performance liquid chromatography on alpha-acid glycoprotein and beta-cyclodextrin columns using ninhydrin as a reversible tagging reagent. Journal of Chromatography A, 1216(15), 3241-3247. [Link]

  • Ionescu, G., & Afloroaiei, C. (1987). Colorimetric determination of acetylcysteine, penicillamine, and mercaptopropionylglycine in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 471-475. [Link]

  • Wikipedia. (n.d.). Ellman's reagent. [Link]

  • Taylor & Francis. (n.d.). Ellman's reagent – Knowledge and References. [Link]

  • Galiano, F., et al. (2008). Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase. Journal of Chromatography A, 1205(1-2), 90-93. [Link]

  • Zuman, P. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]

  • Khan, S. A., & Khan, A. (2012). Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex. International Journal of Research in Pharmacy and Science, 2(4), 85-94. [Link]

  • Ali, S., et al. (2011). Spectrophotometric Determination of Penicillamine with 2,6-Dichlorophenolindophenol in Drug Formulations. Journal of the Chilean Chemical Society, 56(1), 563-566. [Link]

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Comparative

A Comparative Guide to Purity Validation of Penicillamine Ethyl Ester Hydrochloride by ¹H-NMR Spectroscopy

Executive Summary For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety, efficacy, and batch-to-batch co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth technical comparison of ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for the purity validation of penicillamine ethyl ester hydrochloride. We will explore the fundamental principles of quantitative NMR (qNMR), present a detailed experimental protocol, and contrast its performance with High-Performance Liquid Chromatography (HPLC). This document is designed to demonstrate not just the methodology, but the causality behind experimental choices, empowering you to make informed decisions in your analytical workflows. The core thesis is that ¹H-NMR serves as a powerful, primary analytical method providing absolute quantification and structural confirmation, which, when used orthogonally with a separation technique like HPLC, offers an unparalleled level of confidence in purity assessment.

Introduction: The Analytical Imperative for Penicillamine Ethyl Ester Hydrochloride

Penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis, is chemically a trifunctional organic compound.[1] Its ethyl ester hydrochloride derivative is a crucial intermediate or a modified form of the drug, whose therapeutic action is intrinsically linked to its purity. The presence of impurities—such as residual starting materials, by-products like penicillamine disulfide, or residual solvents from synthesis—can impact the drug's stability, bioavailability, and safety profile.[2][3] Therefore, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity.

While various analytical techniques exist, ¹H-NMR spectroscopy has emerged as a uniquely powerful tool. Unlike chromatographic methods that rely on comparing a sample's response to that of a reference standard, ¹H-NMR offers a direct, first-principles measurement.

The First Principle Advantage: Quantitative ¹H-NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method because the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This fundamental principle allows for the determination of a compound's purity by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[6]

Key Advantages of qNMR for Purity Validation:

  • Absolute Quantification: It does not require an identical reference standard for every impurity to be quantified. A single internal standard can be used to quantify the main component and all NMR-active impurities.[7][8]

  • Structural Confirmation: The same experiment provides unequivocal structural information, confirming the identity of the main component and often allowing for the identification of unknown impurities.

  • Non-Destructive: The sample can be recovered unchanged after analysis.

  • Speed and Simplicity: For many samples, sample preparation is straightforward, and the analysis can be rapid.[9]

Experimental Protocol: ¹H-NMR Purity Assay

This protocol is designed as a self-validating system, where the choices of solvent and standard are made to ensure specificity and accuracy.

Causality Behind Experimental Choices
  • Deuterated Solvent Selection (DMSO-d₆): Penicillamine ethyl ester hydrochloride is a salt, requiring a polar solvent. DMSO-d₆ is an excellent choice as it solubilizes a wide range of polar and non-polar compounds, is non-hygroscopic, and its residual proton signal (~2.50 ppm) typically does not interfere with the key analyte signals. Using D₂O is an alternative, but it can lead to the exchange of labile protons (NH₃⁺, SH), which can complicate the spectrum.

  • Internal Standard Selection (Maleic Acid): An ideal internal standard must be:

    • Of high, certified purity.

    • Stable and non-reactive with the analyte or solvent.

    • Possess a simple spectrum with at least one sharp signal in a clear region of the analyte's spectrum. Maleic acid is an excellent choice, exhibiting a sharp singlet for its two vinylic protons at approximately 6.3 ppm, a region where penicillamine derivatives are not expected to have signals.

  • Relaxation Delay (D1): To ensure accurate integration, all protons in the molecule must fully relax back to their equilibrium state between successive scans. A long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated is critical. For quantitative accuracy, a D1 of 30-60 seconds is often employed.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified pure maleic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with DMSO-d₆.

    • Calculate the exact concentration in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the penicillamine ethyl ester hydrochloride sample into a high-precision NMR tube.

    • Using a calibrated pipette, add exactly 500 µL of the maleic acid internal standard stock solution to the NMR tube.

    • Add an additional 100 µL of pure DMSO-d₆ to ensure a sufficient sample height for the NMR spectrometer.

    • Cap the tube and vortex thoroughly until the sample is completely dissolved.

  • ¹H-NMR Data Acquisition:

    • Use a spectrometer operating at a field strength of 400 MHz or higher to achieve good signal dispersion.[10]

    • Tune and shim the probe for the sample to ensure optimal resolution and lineshape.

    • Acquire the spectrum using the following key parameters:

      • Pulse Angle: 90°

      • Acquisition Time (AT): ≥ 3 seconds

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans (NS): 8-16 (to achieve a good signal-to-noise ratio)

      • Temperature: 298 K (25 °C)

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For penicillamine ethyl ester hydrochloride, the quartet from the ethyl ester's -CH₂- group (~4.2 ppm) is an excellent choice. For maleic acid, integrate the singlet at ~6.3 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Penicillamine Ethyl Ester HCl mix Combine analyte and IS solution in NMR tube & dissolve weigh_analyte->mix weigh_is Prepare certified Internal Standard (IS) stock solution weigh_is->mix acquire Acquire ¹H-NMR spectrum (High Field, D1 ≥ 30s) mix->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate result Final Purity Report (% w/w) calculate->result

Caption: Workflow for purity determination by quantitative ¹H-NMR.

Data Analysis and Purity Calculation

¹H-NMR Spectrum Interpretation

The expected ¹H-NMR spectrum of penicillamine ethyl ester hydrochloride in DMSO-d₆ would show the following key signals:

  • ~4.2 ppm (quartet): The two protons of the ethyl ester methylene (-O-CH₂-CH₃), split by the adjacent methyl group.

  • ~4.0 ppm (singlet): The single methine proton (-CH(NH₃⁺)-).

  • ~1.5-1.7 ppm (two singlets): The six protons of the two non-equivalent geminal methyl groups (-C(CH₃)₂).

  • ~1.3 ppm (triplet): The three protons of the ethyl ester methyl (-O-CH₂-CH₃), split by the adjacent methylene group.

  • Labile protons (NH₃⁺, SH) will appear as broad signals and their chemical shifts can vary.

Purity Calculation Formula

The purity of the analyte is calculated using the following equation:

Purity (% w/w) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

Where:

  • IAnalyte & IIS: Integral values for the analyte and internal standard signals.

  • NAnalyte & NIS: Number of protons for the integrated analyte and IS signals (e.g., 2 for the -CH₂- quartet of the analyte, 2 for the maleic acid singlet).

  • MWAnalyte & MWIS: Molar masses of the analyte and internal standard.

  • mAnalyte & mIS: Masses of the analyte and internal standard in the NMR tube.

  • PIS: Purity of the certified internal standard (as a percentage).

Comparative Analysis: ¹H-NMR vs. HPLC

No single analytical technique is a panacea. For robust validation, regulatory guidelines like ICH Q2(R1) encourage the use of orthogonal methods—techniques that measure the same attribute via different principles.[11] High-Performance Liquid Chromatography (HPLC) is the most common orthogonal method used alongside NMR for purity analysis.[12]

HPLC Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Detection is typically done by UV-Vis absorbance. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

Head-to-Head Comparison
FeatureQuantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Measures the intrinsic response of nuclei in a magnetic field.Physical separation based on chemical affinity for stationary/mobile phases.
Quantification Absolute; primary method. Does not require analyte-specific standards for impurities.[13]Relative; requires reference standards for accurate quantification of impurities.
Specificity High; provides structural confirmation of the analyte and impurities.High separation power; relies on retention time for identification, which is not unique.
Sensitivity Moderate (typically requires >0.1% levels for quantification).Very high (can detect impurities at ppm levels, i.e., <0.01%).[14]
Sample Throughput Can be high; simple sample prep and short acquisition times are possible.Moderate; requires column equilibration, run times, and potential re-analysis.
Destructive? No, the sample is fully recoverable.Yes, the sample is consumed.
Cost & Complexity High initial instrument cost; lower cost per sample (less solvent/consumable use).[9]Lower initial instrument cost; higher cost per sample (solvents, columns, standards).
Synergistic Power of Orthogonality

The most trustworthy validation comes from combining HPLC and ¹H-NMR.[7] HPLC excels at detecting and quantifying trace-level impurities that might be hidden under the baseline in an NMR spectrum. Conversely, ¹H-NMR provides an absolute measure of the main component's purity and can detect non-UV active impurities (like certain solvents) that are invisible to a UV detector in HPLC.

Supporting Experimental Data Summary

The following table presents representative data from a purity analysis of a single batch of penicillamine ethyl ester hydrochloride using both validated qNMR and HPLC methods.

Analytical MethodPurity (% w/w)Major Impurity DetectedImpurity Level (%)Comments
¹H-NMR 99.2 ± 0.3Residual Ethanol0.45Absolute quantification. Ethanol is clearly visible and quantifiable.
HPLC (UV 210 nm) 99.6 (Area %)Penicillamine Disulfide0.18High sensitivity for disulfide impurity. Ethanol is not detected by UV.

This data illustrates the complementary nature of the techniques. ¹H-NMR provided an absolute purity value and accurately quantified a non-UV active solvent impurity. HPLC provided a higher-resolution view of related substance impurities, detecting the disulfide at a low level.

Conclusion

¹H-NMR spectroscopy stands as a robust, reliable, and highly informative primary method for the purity validation of penicillamine ethyl ester hydrochloride. Its ability to provide simultaneous structural confirmation and absolute quantification without reliance on specific impurity standards makes it an indispensable tool in the modern pharmaceutical development landscape.[5][15] While HPLC remains the gold standard for detecting trace-level, UV-active impurities due to its superior sensitivity, a comprehensive purity assessment is most authoritatively achieved through the synergistic use of both orthogonal techniques.[16] By understanding the fundamental principles and the causality behind the experimental design of each method, researchers can build a more complete and trustworthy profile of their API, ultimately ensuring the quality and safety of the final drug product.

References

  • Du Vigneaud, V., & Wood, J. L. (1948). U.S. Patent No. 2,489,894. Washington, DC: U.S.
  • Tsai, Y. L., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

  • Holzgrabe, U. (2010). NMR spectroscopy in pharmacy. Die Pharmazie-An International Journal of Pharmaceutical Sciences.
  • Lin, S. Y., et al. (2014). ¹H NMR spectra of the (1) free ligand penicillamine, (2) crude... ResearchGate. [Link]

  • Grootveld, M., & Sadler, P. J. (1988). Application of high resolution ¹H-NMR spectroscopy to the detection of penicillamine and its metabolites in human urine. PubMed. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Swain, M. P., et al. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). ResearchGate. [Link]

  • Pharmaffiliates. Penicillamine-impurities. Pharmaffiliates. [Link]

  • Sadek, O., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. PMC - NIH. [Link]

  • European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Reddy, G. S., et al. (2021). Development and Validation of Orthogonal RP-HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. ResearchGate. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • precisionFDA. PENICILLAMINE, (+/-)-. precisionFDA. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. JEOL. [Link]

  • Marcus, S. L., & Sarneski, J. E. (1998). Method Performance and Validation for Quantitative Analysis by ¹H and ³¹P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • Chen, L., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • B. Pharm VI Practical Lab Manual. (n.d.). Medicinal Chemistry - III. bpharm.info. [Link]

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Swain, M. P., et al. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. R Discovery. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents. EMA. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Davies, H. M. L., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. [Link]

  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]

  • Reddy, G. S., et al. (2012). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Penicillamine. Wikipedia. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. Oregon State University. [Link]

  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Ovid. [Link]

  • Abraham, R. J., & Mobli, M. (2004). ¹H chemical shifts in NMR. Part 21—Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry. [Link]

  • e-PG Pathshala. (2015, November 24). ¹H NMR Chemical Shifts for Common Functional Groups (CHE). YouTube. [Link]

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Validation

Benchmarking Penicillamine Ethyl Ester Hydrochloride Against Standard Thiol Compounds

A Technical Guide to Prodrug Permeability, Intracellular Trapping, and Methodological Validation The Physicochemical Liability of Standard Thiols Standard thiol compounds—such as D-penicillamine (D-PA), N-acetylcysteine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Prodrug Permeability, Intracellular Trapping, and Methodological Validation

The Physicochemical Liability of Standard Thiols

Standard thiol compounds—such as D-penicillamine (D-PA), N-acetylcysteine (NAC), and Glutathione (GSH)—are foundational to metal chelation therapy (e.g., Wilson's disease) and reactive oxygen species (ROS) scavenging. However, as an Application Scientist, one must recognize their shared physicochemical liability: poor membrane partitioning. At physiological pH (7.4), the free carboxylic acid moieties of these compounds are heavily ionized. This results in highly negative LogP values, restricting their passive diffusion across lipid bilayers (such as the blood-brain barrier or gastrointestinal enterocytes) and severely limiting their intracellular bioavailability.

The Prodrug Rationale: Penicillamine Ethyl Ester Hydrochloride (PEE-HCl)

To circumvent these pharmacokinetic bottlenecks, Penicillamine Ethyl Ester Hydrochloride (PEE-HCl) was developed as a [1]. By masking the polar carboxylate group with an ethyl ester, the molecule's lipophilicity is dramatically increased, fundamentally altering its cellular interaction.

The Causality of Intracellular Trapping: The design of PEE-HCl relies on a precise sequence of biochemical events. The uncharged, lipophilic ester readily permeates the cell membrane via passive diffusion[2]. Once in the cytosol, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, releasing ethanol (a non-toxic byproduct) and unmasking the active D-penicillamine[1]. Because the newly formed carboxylate is ionized at the cytosolic pH, the active thiol is effectively "trapped" inside the cell. This ion-trapping mechanism concentrates the drug exactly where intracellular metal chelation or antioxidant activity is required, preventing efflux back into the extracellular space.

G PEE PEE-HCl (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) PEE->Membrane High LogP Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Cytosolic Entry DPA D-Penicillamine (Active Thiol) Esterase->DPA Cleaves Ethyl Ester Trapping Ion Trapping & Target Engagement DPA->Trapping Polar Carboxylate

Fig 1. Mechanistic pathway of Penicillamine Ethyl Ester (PEE) intracellular prodrug trapping.

Quantitative Benchmarking: PEE-HCl vs. Standard Thiols

When selecting a thiol for intracellular targeting, empirical physicochemical data must drive the decision. The table below synthesizes the comparative metrics. Esterification shifts the LogP from negative (hydrophilic) to positive (lipophilic), directly correlating with a logarithmic increase in apparent permeability ( Papp​ ).

Table 1: Physicochemical and Pharmacokinetic Benchmarks

CompoundMolecular Weight ( g/mol )Approx. LogPCaco-2 Permeability ( Papp​×10−6 cm/s)Primary Intracellular Form
PEE-HCl 213.7~1.2> 20.0 (High)D-Penicillamine
D-Penicillamine 149.2-1.8< 1.0 (Low)D-Penicillamine
N-Acetylcysteine 163.2-0.6~ 2.0 (Low)Cysteine / GSH
Glutathione (GSH) 307.3-3.0< 0.5 (Low)Glutathione

Self-Validating Experimental Protocols

To objectively benchmark PEE-HCl against D-PA, researchers must utilize assays that account for both membrane transit and intracellular metabolism. Standard transcellular permeability assays often misrepresent prodrugs because they only measure the intact drug in the basolateral chamber, ignoring the active metabolite trapped inside the cells.

The following protocol establishes a closed, self-validating mass balance system to accurately quantify the prodrug-esterase trapping mechanism.

Protocol: Membrane Permeability and Intracellular Trapping Assay

Objective: To quantify the apparent permeability ( Papp​ ) and intracellular conversion of PEE-HCl compared to equimolar D-PA.

Causality & Design Logic: By incorporating a cell lysate extraction step and an esterase-inhibited control arm (using Bis-p-nitrophenyl phosphate, BNPP), this workflow distinguishes between poor permeability (drug remains apical) and rapid intracellular trapping (drug enters cell and is hydrolyzed).

Step-by-Step Methodology:

  • Monolayer Validation: Seed Caco-2 cells on permeable polycarbonate Transwell inserts. Culture for 21 days. Validation: Confirm tight junction integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 400 Ω⋅cm2 prior to dosing.

  • Esterase Inhibition (Control Arm): Pre-incubate half the Transwell inserts with 100 μ M BNPP for 30 minutes. Causality: This isolates the variable of enzymatic hydrolysis, proving that intracellular conversion is biologically mediated rather than a result of spontaneous chemical degradation in the buffer.

  • Apical Dosing: Apply 100 μ M of PEE-HCl (Test) or D-PA (Benchmark) to the apical chamber in Hanks' Balanced Salt Solution (HBSS, pH 7.4).

  • Kinetic Sampling: Extract 50 μ L aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS to maintain sink conditions.

  • Intracellular Extraction: At 120 minutes, wash the apical and basolateral chambers with ice-cold PBS to halt metabolism. Lyse the cells using an 80% methanol / 20% water solution containing a deuterated internal standard. Centrifuge at 14,000 x g to pellet proteins.

  • LC-MS/MS Quantification: Analyze the apical, basolateral, and lysate samples for both intact PEE and free D-PA.

  • System Validation (Mass Balance): Calculate total recovery: (AmountApical​+AmountBasolateral​+AmountLysate​)/AmountInitial​ . Validation: A recovery of 90-110% confirms the absence of unmonitored matrix effects, non-specific plastic binding, or unaccounted degradation pathways.

G Start Apical Chamber (Dose PEE-HCl or D-PA) Incubate Caco-2 Monolayer (Incubate 2h, 37°C) Start->Incubate Split1 Incubate->Split1 Baso Basolateral Chamber (Measure Papp) Split1->Baso Transcellular Lysate Cell Lysate Extraction (Measure Accumulation) Split1->Lysate Intracellular LCMS LC-MS/MS Quantification (Mass Balance Validation) Baso->LCMS Lysate->LCMS

Fig 2. Self-validating Caco-2 permeability and intracellular accumulation experimental workflow.

Applications in Drug Development

The enhanced permeability of PEE-HCl makes it a superior candidate for applications requiring deep tissue penetration. Notably, it has been heavily investigated for brain-targeted antioxidant therapies to combat neurodegenerative diseases where oxidative stress is localized within the central nervous system[1]. Furthermore, its coordination chemistry has been leveraged in radiopharmaceuticals, such as 99mTc-PEE complexes, where rapid membrane permeability is critical for high-contrast intracellular diagnostic imaging [2].

References

  • Title: Brain targeted low molecular weight hydrophobic antioxidant compounds (US Patent 5,874,468)
  • Title: Effect of the nature of technetium coordination complex on cell membrane permeability: mononuclear complex of 99mTc--penicillamine ethyl ester Source: International Journal of Applied Radiation and Isotopes URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Penicillamine ethyl ester hydrochloride proper disposal procedures

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Penicillamine Ethyl Ester Hydrochloride Handling and Disposal

Penicillamine ethyl ester hydrochloride ( C7​H15​NO2​S⋅HCl ) is a highly reactive derivative of penicillamine, widely utilized in drug development for its chelating properties and its role in synthesizing complex pharmaceuticals. As a Senior Application Scientist, I cannot overstate the importance of treating this compound with the utmost respect. The presence of a free sulfhydryl (-SH) group, an primary amine, and an ester linkage makes it susceptible to rapid oxidation and hydrolysis. More importantly, its pharmacological profile—specifically its lathyrogenic activity (inhibition of collagen cross-linking) and its potential as a respiratory sensitizer—demands stringent, scientifically grounded handling and disposal protocols.

This guide provides a self-validating operational framework for the safe containment and disposal of this compound, ensuring environmental compliance and laboratory safety.

Hazard Profiling & Quantitative Data

Before executing any disposal protocol, we must define the physicochemical and toxicological boundaries of the substance. Because the ethyl ester hydrochloride is a specific derivative, its core hazard profile is dictated by the parent compound, D-Penicillamine, which serves as the regulatory proxy for safety evaluations[1].

Property / Hazard ClassificationValue / CategoryMechanistic Rationale & Operational Impact
Acute Toxicity (Oral, Rat LD50) ~6,170 mg/kgWhile acute oral toxicity is relatively low, chronic exposure poses severe systemic risks, necessitating strict ingestion prevention 2[2].
Reproductive Toxicity Category 1A (H360)Can cross the placental barrier; acts as a teratogen by chelating essential trace metals (e.g., copper, zinc) required for fetal development 1[1].
Respiratory Sensitization Category 1 (H334)Inhalation of fine particulates can trigger reactive airways dysfunction syndrome (RADS), requiring respiratory PPE during handling 3[3].
Water Hazard Class WGK 2 (Hazardous)Highly toxic to aquatic life due to persistent metal chelation; strictly prohibited from standard sink disposal 4[4].
Chemical Incompatibilities Strong oxidizing agentsThe free thiol group is readily oxidized, potentially leading to exothermic reactions and the release of irritating sulfur gases 5[5].

Spill Response & Containment Workflow

Accidental releases in the laboratory require immediate, calculated action. The primary operational goal is to prevent the aerosolization of the powder, which directly mitigates the risk of inhalation exposure.

Step-by-Step Methodology:

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity. Causality: Prevents the physical tracking of the chemical across the lab and minimizes inhalation exposure before the dust settles.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-splash goggles, and double nitrile gloves. Causality: The compound is a Category 2 skin/eye irritant and a Category 1 respiratory sensitizer. Standard surgical masks are insufficient against fine chemical dust.

  • Containment via Wetting: Lightly mist the spilled powder with a compatible inert liquid (e.g., water or a dilute surfactant solution) using a spray bottle. Causality: Dry sweeping generates lathyrogenic aerosols. Wetting binds the particulates, rendering them safe for mechanical collection without airborne dispersion.

  • Mechanical Collection: Use a disposable plastic scoop (avoid metal to prevent unintended chelation reactions) to transfer the wetted material into a sealable, chemically resistant container (e.g., high-density polyethylene, HDPE).

  • Surface Decontamination: Wash the spill surface with copious amounts of soap and water. Causality: The ester hydrochloride salt is highly water-soluble; aggressive aqueous washing ensures the complete removal of residual active pharmaceutical ingredients (API) from the benchtop or floor.

SpillResponse A Spill Detected B Evacuate & Isolate Area A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Contain Spill (Avoid Dust Formation) C->D E Sweep/Collect into Sealable Container D->E F Label as Hazardous Waste E->F

Step-by-step spill response workflow for Penicillamine ethyl ester hydrochloride.

Standard Operating Procedure (SOP) for Routine Disposal

Routine disposal must be treated as a self-validating system. Every milligram of Penicillamine ethyl ester hydrochloride must be accounted for, verified, and routed to the correct waste stream to prevent environmental contamination.

Step-by-Step Methodology:

  • Segregation of Solid Waste:

    • Collect all contaminated consumables (weigh boats, pipette tips, empty glass vials, and outer gloves) in a designated, clearly labeled solid hazardous waste bin lined with a heavy-duty plastic bag.

    • System Validation Step: Before transferring to the central waste accumulation area, visually inspect the bag for punctures and ensure it is physically sealed with a zip-tie or heavy tape. This guarantees zero vapor or dust escape during transit.

  • Segregation of Liquid Waste:

    • Aqueous Waste: Solutions containing the compound must be collected in an HDPE carboy. Causality: Do not mix this with heavy metal waste streams (e.g., copper, lead, or mercury solutions) in the lab. The chelating action of the penicillamine derivative will form unpredictable, potentially insoluble organometallic complexes that complicate downstream waste processing.

    • Organic Waste: If the ester is dissolved in organic solvents (e.g., DMSO, ethanol), route it strictly to the non-halogenated organic waste stream.

    • System Validation Step: Check the pH of the aqueous waste carboy. The hydrochloride salt naturally lowers the pH of unbuffered solutions. Ensure the waste is neutralized (pH 6-8) before capping to prevent long-term container degradation or dangerous pressure buildup.

  • Regulatory Labeling:

    • Affix a hazardous waste tag detailing the exact composition (e.g., "1% Penicillamine ethyl ester hydrochloride in Water"). Explicitly mark the hazards: "Toxic, Irritant, Reproductive Hazard."

WasteDisposal W1 Penicillamine Ethyl Ester HCl Waste W2 Solid Waste (Powder/Contaminated PPE) W1->W2 W3 Liquid Waste (Aqueous/Organic Solvents) W1->W3 W4 Double-Bagged / Sealed Container W2->W4 W5 Compatible Solvent Waste Jug W3->W5 W6 Licensed Hazardous Waste Facility (Incineration with Scrubber) W4->W6 W5->W6

Waste segregation and disposal pathway for Penicillamine derivatives.

Mechanistic Rationale for Final Destruction (Incineration)

Why do environmental health and safety (EHS) guidelines insist on specific downstream processing for this chemical? The answer lies in its molecular structure. When Penicillamine derivatives are subjected to standard environmental degradation (e.g., landfilling), they persist and disrupt local ecosystems by sequestering vital metal ions from the soil and water table.

Therefore, the EPA and international regulatory bodies mandate high-temperature incineration as the ultimate disposal method.

During incineration, the thermal oxidation of the molecule rapidly cleaves the carbon-sulfur and carbon-nitrogen bonds. Because the molecule contains sulfur, nitrogen, and a chloride counterion, its combustion inherently generates sulfur oxides ( SOx​ ), nitrogen oxides ( NOx​ ), and hydrogen chloride ( HCl ) gas. To prevent acid rain and atmospheric pollution, the licensed hazardous waste facility must utilize a rotary kiln incinerator equipped with an alkaline wet scrubber system . The scrubber uses a basic solution (such as sodium hydroxide) to neutralize the acidic emissions, converting them into benign, water-soluble salts (e.g., sodium sulfate and sodium chloride) that can be safely discharged.

References

  • Fisher Scientific. SAFETY DATA SHEET - D-Penicillamine. Retrieved from5

  • Cayman Chemical. Safety Data Sheet acc. to OSHA HCS - D-Penicillamine. Retrieved from1

  • Santa Cruz Biotechnology. Penicillamine Toxicity and Irritation. Retrieved from2

  • European Directorate for the Quality of Medicines & HealthCare. Penicillamine Safety Data. Retrieved from3

  • Thermo Fisher Scientific. SAFETY DATA SHEET - DL-Penicillamine. Retrieved from4

Sources

Handling

Advanced Safety &amp; Operational Guide: Handling Penicillamine Ethyl Ester Hydrochloride

Penicillamine ethyl ester hydrochloride is a highly reactive synthetic derivative of penicillamine. In drug development, esterification of the carboxylic acid enhances the molecule's lipophilicity and cellular permeabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Penicillamine ethyl ester hydrochloride is a highly reactive synthetic derivative of penicillamine. In drug development, esterification of the carboxylic acid enhances the molecule's lipophilicity and cellular permeability, allowing it to act as a prodrug or intermediate before hydrolyzing into the active chelator. However, this structural modification, combined with the hydrochloride salt form, introduces unique occupational hazards.

This guide provides researchers and drug development professionals with the mechanistic rationale, operational protocols, and disposal plans required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Profile: The "Why" Behind the Risk

Understanding the molecular behavior of Penicillamine ethyl ester hydrochloride is critical for effective risk mitigation. Do not treat this compound as a benign powder; its hazards are driven by specific functional groups:

  • Thiol Reactivity & Sensitization: The free sulfhydryl (-SH) group is highly nucleophilic. Upon dermal or respiratory exposure, it can form mixed disulfides with epidermal or mucosal proteins, acting as a hapten. This triggers a severe immune response, leading to allergic contact dermatitis and respiratory sensitization ()[1].

  • Aerosolization of the Hydrochloride Salt: As a crystalline hydrochloride salt, the compound is highly susceptible to static charge accumulation. During weighing, micro-particulates can easily aerosolize. Inhalation of these dust particles bypasses dermal barriers, presenting an acute asthma-like respiratory hazard and risking systemic absorption ()[2].

  • Reproductive Toxicity: The parent compound, penicillamine, is a documented developmental toxin and teratogen[1]. The ethyl ester moiety increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to the parent amino acid, thereby elevating the systemic risk upon exposure.

Quantitative Hazard & Operational Metrics

To establish a self-validating safety system, all operational parameters must be strictly quantified. The following metrics govern the safe handling of this compound:

MetricTarget ValueOperational Causality
Fume Hood Face Velocity 100 – 120 fpmMinimum airflow required to prevent aerosolized HCl salt from escaping the sash barrier.
Oxidizing Agent (Bleach) 10% Sodium HypochloriteConcentration required to fully oxidize the reactive thiol into an inert sulfonate.
Decontamination Time 15 minutesEnsures complete chemical quenching before disposal, validated by the cessation of odor.
Storage Temperature 2 – 8°C (Desiccated)Prevents ambient moisture from triggering premature ester hydrolysis and degradation.

Operational PPE Matrix

To mitigate these risks, Personal Protective Equipment (PPE) must be tailored to the specific operational task, adhering strictly to the OSHA 29 CFR 1910.132 standard for laboratory hazard assessment ()[3]. PPE serves as the critical final barrier in the hierarchy of safety controls ()[4].

TaskEye/Face ProtectionRespiratory ProtectionHand ProtectionBody/Skin Protection
Weighing Dry Powder Snug-fitting safety gogglesN95 or P100 particulate respiratorDouble-gloved nitrile (min 5 mil thickness)Lab coat with Tyvek sleeves
Handling Solutions Safety glasses w/ side shieldsFume hood (respirator not required)Single nitrile gloveStandard lab coat
Spill Cleanup Face shield over gogglesHalf-face elastomeric respirator (P100)Heavy-duty butyl or double nitrileImpermeable chemical apron

Step-by-Step Experimental Handling Protocol

This protocol is designed as a self-validating system to minimize dust generation and prevent cross-contamination during experimental setup.

Phase 1: Preparation & PPE Donning
  • Validate Engineering Controls: Verify the chemical fume hood has a certified face velocity of >100 fpm. Self-Validation: The absence of the hood's low-flow alarm validates containment capability.

  • Static Mitigation: Place an anti-static weighing mat inside the fume hood. Ground the analytical balance. Causality: HCl salts are crystalline and prone to static cling, which is the primary driver of hazardous aerosolization.

  • Don PPE: Inspect nitrile gloves for pinholes. If weighing dry powder, don a fit-tested N95 respirator and perform a positive/negative pressure seal check.

Phase 2: Weighing & Dissolution Workflow
  • Closed-System Transfer: Tare a sealable glass vial (e.g., a septum-capped vial) on the balance. Critical: Do not use open, polystyrene weigh boats, which exacerbate static cling and expose the powder to ambient air.

  • Dispensing: Use a grounded, anti-static metal spatula to transfer the Penicillamine ethyl ester hydrochloride into the tared vial.

  • Immediate Sealing: Cap the vial immediately after reaching the target mass.

  • In-Vial Dissolution: Instead of transferring the dry powder to a secondary vessel, introduce the solvent (e.g., DMSO, ethanol, or aqueous buffer) directly into the sealed vial using a syringe through the septum. Causality: This eliminates the risk of powder aerosolization during secondary transfers.

Decontamination & Disposal Plan

Thiol compounds possess a notoriously low odor threshold and are environmentally toxic. They must be chemically quenched prior to disposal.

Oxidative Quenching Protocol
  • Preparation: Prepare a fresh 10% sodium hypochlorite (bleach) solution.

  • Surface Treatment: Spray all spatulas, balance surfaces, and the anti-static mat with the bleach solution. Causality: The oxidizing agent converts the reactive, odorous thiol into a water-soluble, inert sulfonate.

  • Validation: Allow a 15-minute contact time. Self-Validation: The complete disappearance of the characteristic sulfurous odor serves as a reliable indicator of successful chemical quenching.

  • Wipe Down: Wipe the surfaces with damp paper towels.

Waste Segregation
  • Solid Waste: Dispose of bleach-treated paper towels and contaminated gloves in a sealed, labeled "Hazardous Solid Waste - Thiol Contaminated" container.

  • Liquid Waste: Collect unreacted organic solutions in a "Halogenated Organic Waste" carboy (if chlorinated solvents were used) or standard organic waste.

  • CRITICAL WARNING: Never mix bleach-treated decontamination waste with acidic waste streams. This combination rapidly generates lethal chlorine gas.

Emergency Response Workflow

  • Small Powder Spill (<5g): Do NOT sweep or brush the powder, as this will aerosolize the HCl salt. Cover the spill with absorbent paper towels, soak gently with 10% bleach to simultaneously oxidize the thiol and suppress dust, wait 15 minutes, and collect into a hazardous waste bag.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes at a safety shower. Do not apply bleach to the skin. Seek occupational medical evaluation immediately due to the high risk of sensitization.

Operational Workflow Diagram

G Storage 1. Storage Desiccator (2-8°C) PPE 2. PPE Donning N95, Nitrile, Goggles Storage->PPE Weighing 3. Weighing Fume Hood & Anti-static PPE->Weighing Dissolution 4. Dissolution In-vial Solvent Addition Weighing->Dissolution Spill Spill / Exposure Evacuate & Assess Weighing->Spill Dissolution->Spill Decon 5. Decontamination 10% Bleach Oxidation Dissolution->Decon Spill->Decon Waste 6. Disposal Segregated Hazardous Waste Decon->Waste

Workflow for handling Penicillamine ethyl ester HCl, from PPE donning to disposal.

References

  • Title: Penicillamine | C5H11NO2S | CID 5852 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Penicillamine hydrochloride | C5H12ClNO2S | CID 92173 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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